molecular formula C11H11NO B107952 2,6-Dimethylquinolin-4-ol CAS No. 15644-82-3

2,6-Dimethylquinolin-4-ol

Cat. No.: B107952
CAS No.: 15644-82-3
M. Wt: 173.21 g/mol
InChI Key: LSWRRPBOJDRHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylquinolin-4-ol is a quinoline derivative of significant interest in scientific research and development, particularly within medicinal chemistry and agrochemical discovery. Quinoline and quinolone scaffolds are renowned for their diverse biological activities, making them valuable pharmacophores in the design of new therapeutic and antifungal agents . Research on structurally similar compounds has demonstrated potent antifungal properties against various phytopathogenic fungi, including Sclerotinia sclerotiorum and Rhizoctonia solani . These findings suggest that this compound serves as a promising precursor or building block for synthesizing novel compounds to combat fungal resistance. Its mechanism of action is likely tied to its heterocyclic structure, which can interfere with essential enzymatic processes in pathogens . Beyond antimicrobial applications, the quinoline core is a key structure in investigated compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral effects . This versatile compound provides researchers with a versatile intermediate for constructing complex molecules for drug discovery programs, chemical biology probes, and material science. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. RUO products are exempt from many regulatory controls and their use in clinical diagnostics is not permitted, ensuring compliance with global regulatory standards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWRRPBOJDRHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935449
Record name 2,6-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15644-82-3
Record name 15644-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2,6-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,6-Dimethylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis, and potential biological activities, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound, also known as 2,6-dimethyl-4-hydroxyquinoline, is a heterocyclic aromatic organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 15644-82-3[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Melting Point 283-287 °C[1]
Boiling Point (Predicted) 324.5 ± 37.0 °C[1]
Appearance Light brown crystalline powder (Data for isomeric 2,6-Dimethylquinoline)[2]
Solubility Likely sparingly soluble in water and more soluble in organic solvents such as ethanol and acetone. (Inferred from isomeric 2,6-Dimethylquinoline)[3]

Spectroscopic Data

Note: The following data is for 2,6-Dimethylquinoline (CAS: 877-43-0) and should be used as an estimation for this compound.

Spectroscopic DataObserved Peaks/Signals (for 2,6-Dimethylquinoline)
¹H NMR Data not explicitly detailed in search results.
¹³C NMR Data not explicitly detailed in search results.
Infrared (IR) Spectroscopy Data available via various techniques (KBr pellet, ATR-Neat).[2]
Mass Spectrometry (GC-MS) Molecular Ion (m/z): 157.[2]

Synthesis of this compound

The most common and established method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis .[4][5] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the reactants are p-toluidine and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Formation of the β-aminoacrylate

  • In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl acetoacetate.

  • The reaction can be performed neat or in a suitable solvent like ethanol.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The mixture is typically stirred at room temperature or gently heated to reflux for several hours.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent (if used) is removed under reduced pressure to yield the crude ethyl 3-(p-tolylamino)crotonate.

Step 2: Thermal Cyclization

  • The crude β-aminoacrylate from Step 1 is added to a high-boiling point, inert solvent such as mineral oil or Dowtherm A in a round-bottom flask equipped with a reflux condenser.[6]

  • The mixture is heated to a high temperature, typically around 250 °C.[4][5]

  • The reaction is maintained at this temperature for a period of 30 minutes to a few hours, during which the cyclization and elimination of ethanol occur.

  • The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, the mixture is allowed to cool to room temperature, which should cause the this compound product to precipitate.

  • The solid product is collected by vacuum filtration and washed with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Purification p-Toluidine p-Toluidine Condensation Condensation p-Toluidine->Condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Condensation Crude_enamine Crude_enamine Condensation->Crude_enamine Thermal_Cyclization Thermal_Cyclization Crude_enamine->Thermal_Cyclization Precipitation Precipitation Thermal_Cyclization->Precipitation Filtration_Washing Filtration_Washing Precipitation->Filtration_Washing Purified_Product Purified_Product Filtration_Washing->Purified_Product

Conrad-Limpach Synthesis Workflow

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of 2,6-disubstituted quinolines has demonstrated significant antifungal activity , particularly against Candida species.[7]

The proposed mechanism of action for some antifungal quinoline derivatives involves the disruption of fungal cell integrity. This can occur through several pathways:

  • Cell Membrane Damage: The compound may interfere with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.

  • Induction of Reactive Oxygen Species (ROS): Some quinoline derivatives have been shown to induce the accumulation of endogenous ROS within fungal cells.[7] This leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately resulting in cell death.

G Quinoline_Derivative This compound Fungal_Cell Fungal_Cell Quinoline_Derivative->Fungal_Cell Interacts with ROS_Induction Induction of Reactive Oxygen Species (ROS) Fungal_Cell->ROS_Induction Membrane_Damage Cell Membrane Damage Fungal_Cell->Membrane_Damage Oxidative_Stress Oxidative_Stress ROS_Induction->Oxidative_Stress Cell_Leakage Leakage of Cellular Contents Membrane_Damage->Cell_Leakage Cell_Death Fungal Cell Death Oxidative_Stress->Cell_Death Cell_Leakage->Cell_Death

Proposed Antifungal Mechanism

This guide serves as a foundational resource for professionals engaged in research and development involving quinoline derivatives. Further experimental validation is recommended to confirm the specific properties and biological activities of this compound.

References

Spectroscopic Profile of 2,6-Dimethylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylquinolin-4-ol (CAS No. 15644-82-3), a quinoline derivative of interest to researchers in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research.

Compound Identification

Compound Name: this compound Synonyms: 2,6-Dimethyl-4-hydroxyquinoline, 2,6-dimethyl-1H-quinolin-4-one CAS Number: 15644-82-3 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

¹H NMR Spectroscopic Data

A proton NMR spectrum for 2,6-Dimethyl-4-quinolinol is available, though specific peak assignments and coupling constants require direct access to the spectral data for full interpretation.[1]

¹³C NMR Spectroscopic Data
Infrared (IR) Spectroscopy Data

Specific experimental IR data with peak assignments for this compound is limited. However, characteristic absorption bands can be predicted based on its functional groups. Expected peaks would include O-H stretching for the hydroxyl group, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and C-O stretching.

Mass Spectrometry (MS) Data

While experimental mass spectra with detailed fragmentation analysis for this compound are not widely published, predicted mass spectrometry data is available. The primary ionization method for such aromatic nitrogen heterocycles is typically electron ionization (EI).

Adduct m/z (Predicted)
[M+H]⁺174.09134
[M+Na]⁺196.07328
[M-H]⁻172.07678
[M+NH₄]⁺191.11788
[M+K]⁺212.04722
[M]⁺173.08351

Experimental Protocols

The following sections outline general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added for chemical shift calibration.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard pulse sequences are used for both ¹H (single-pulse) and ¹³C (proton-decoupled) acquisitions.

  • Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid this compound is finely ground with dry potassium bromide (KBr).

  • The mixture is then compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

  • For a solid sample like this compound, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe and introduced into the ion source.

Ionization:

  • Electron Ionization (EI) is a standard method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Spectroscopic Analysis Workflow for this compound.

References

Synthesis of 2,6-Dimethylquinolin-4-ol from p-Toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-dimethylquinolin-4-ol from p-toluidine, primarily through the Conrad-Limpach reaction. This quinolinol derivative is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have made their synthesis a focal point of organic and medicinal chemistry. This compound, in particular, is a valuable scaffold for further functionalization in the development of novel therapeutic agents.

The most common and effective method for the synthesis of 4-hydroxyquinolines from anilines is the Conrad-Limpach synthesis.[1] This reaction involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which then undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline.[1][2][3]

Synthetic Pathway

The synthesis of this compound from p-toluidine is typically achieved via a two-step Conrad-Limpach reaction.

Step 1: Formation of the Enamine Intermediate

The first step involves the condensation of p-toluidine with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(p-tolylamino)but-2-enoate. This reaction is typically carried out at a moderate temperature.

Step 2: Thermal Cyclization

The isolated or in situ generated enamine intermediate is then subjected to high temperatures (typically around 250 °C) in a high-boiling inert solvent to induce an intramolecular cyclization, yielding this compound.[1][2] The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 2,6-dimethyl-1,4-dihydroquinolin-4-one (keto) form, with the keto form believed to be predominant.[1]

Data Presentation

Physical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₁NO[4]
Molecular Weight173.21 g/mol [4]
Melting Point283-287 °C[4]
¹H NMR (DMSO-d₆, 400 MHz) δ 11.60 (s, 1H), 7.99 (d, J = 8.2 Hz, 1H), 7.81 (dd, J = 6.6, 3.0 Hz, 2H), 7.62 – 7.55 (m, 3H), 7.53 (s, 1H), 7.16 (d, J = 8.2 Hz, 1H), 6.28 (d, J = 1.7 Hz, 1H), 2.44 (s, 3H)[5]
¹³C NMR (DMSO-d₆, 100 MHz) δ 176.80, 149.76, 141.85, 140.68, 134.28, 130.37, 128.98, 127.37, 124.94, 124.72, 122.90, 117.98, 107.23, 21.42[5]
IR (KBr) ν (cm⁻¹) Data not available in search results
Mass Spectrum (m/z) Data not available in search results

Note: The provided NMR data is for a similar 2-substituted-6-methylquinolin-4(1H)-one and serves as a representative example. Specific spectral data for this compound was not found in the search results.

Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Synthesis
SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[6][7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Conrad-Limpach synthesis.

Step 1: Synthesis of Ethyl 3-(p-tolylamino)but-2-enoate
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid, for example, a few drops of glacial acetic acid.

  • Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(p-tolylamino)but-2-enoate can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-(p-tolylamino)but-2-enoate from the previous step.

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether. A typical ratio is 10-20 mL of solvent per gram of the intermediate.[3]

  • Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid to the stirred mixture.[7]

  • Heat the reaction mixture with stirring to approximately 250-260 °C.[3]

  • Maintain this temperature for 30-60 minutes. During this period, the ethanol produced will distill off.[7]

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.[3]

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.[3]

Mandatory Visualizations

Reaction Scheme

G p_toluidine p-Toluidine intermediate Ethyl 3-(p-tolylamino)but-2-enoate p_toluidine->intermediate + Ethyl acetoacetate (Condensation) ethyl_acetoacetate Ethyl acetoacetate final_product This compound intermediate->final_product High Temperature (Cyclization)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

G start Combine p-toluidine, ethyl acetoacetate, and toluene reflux Reflux with Dean-Stark (2-4 hours) start->reflux cool_evaporate Cool and evaporate solvent reflux->cool_evaporate intermediate Crude ethyl 3-(p-tolylamino)but-2-enoate cool_evaporate->intermediate add_solvent Add high-boiling solvent and catalytic H₂SO₄ intermediate->add_solvent heat Heat to 250-260°C (30-60 minutes) add_solvent->heat cool_filter Cool and filter the precipitate heat->cool_filter wash_dry Wash with solvent and dry cool_filter->wash_dry purify Recrystallize wash_dry->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Conrad-Limpach synthesis provides a reliable and effective method for the preparation of this compound from readily available starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the high temperature required for the cyclization step, and the choice of an appropriate high-boiling solvent. This technical guide provides a solid foundation for researchers to undertake the synthesis and further explore the chemical and biological properties of this and related quinolinol derivatives.

References

An In-Depth Technical Guide to the Conrad-Limpach Synthesis of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Conrad-Limpach synthesis for the preparation of 2,6-Dimethylquinolin-4-ol, a valuable quinoline derivative. This guide details the reaction mechanism, experimental protocols, and relevant quantitative data to support researchers in the successful synthesis of this compound.

Introduction

The Conrad-Limpach synthesis is a classic and versatile method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1] Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[1] The synthesis of this compound, a key intermediate in various research and development applications, is achieved through the reaction of p-toluidine and ethyl acetoacetate.

Reaction Mechanism and Signaling Pathway

The Conrad-Limpach synthesis proceeds in two key stages: the formation of a β-aminoacrylate (enamine) intermediate, followed by a high-temperature thermal cyclization.[2]

Step 1: Enamine Formation

The reaction is initiated by the nucleophilic attack of the aniline (p-toluidine) on the ketone carbonyl of the β-ketoester (ethyl acetoacetate). This initial condensation, typically conducted at moderate temperatures, yields the kinetically favored β-aminoacrylate intermediate, ethyl 3-(p-tolylamino)crotonate.

Step 2: Thermal Cyclization

The second stage requires significantly higher temperatures (around 250 °C) and involves the intramolecular cyclization of the enamine intermediate.[1][2] This step is the rate-determining step and often requires the use of a high-boiling, inert solvent to achieve the necessary temperature for the reaction to proceed efficiently.[1] The cyclization is followed by the elimination of ethanol to afford the final this compound product.

Below is a DOT language script illustrating the reaction mechanism.

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product p_toluidine p-Toluidine enamine Ethyl 3-(p-tolylamino)crotonate (Enamine Intermediate) p_toluidine->enamine Condensation (Moderate Temp) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine product This compound enamine->product Thermal Cyclization (~250 °C, -EtOH) Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization mix_reactants Mix p-toluidine and ethyl acetoacetate add_catalyst Add catalytic acid mix_reactants->add_catalyst react_step1 Stir at room temp (1-4 hours) add_catalyst->react_step1 isolate_intermediate Isolate crude enamine (optional solvent removal) react_step1->isolate_intermediate heat_solvent Heat high-boiling solvent to ~250 °C isolate_intermediate->heat_solvent add_intermediate Add enamine intermediate heat_solvent->add_intermediate react_step2 Maintain at ~250 °C (15-30 min) add_intermediate->react_step2 cool_precipitate Cool and precipitate product react_step2->cool_precipitate filter_wash Filter and wash with petroleum ether cool_precipitate->filter_wash purify Recrystallize for purification filter_wash->purify end End purify->end start Start start->mix_reactants

References

Technical Guide: Physicochemical Properties and Synthesis of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 2,6-Dimethylquinolin-4-ol, a substituted 4-hydroxyquinoline, represents an important scaffold for the development of novel therapeutic agents. Its structural features, including the quinoline core and methyl substitutions, are expected to influence its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the known physical characteristics, a detailed experimental protocol for its synthesis via the Conrad-Limpach reaction, and relevant spectral data information. The tautomeric nature of 4-hydroxyquinolines means that this compound exists in equilibrium with its keto form, 2,6-dimethyl-1H-quinolin-4-one.

Physicochemical Properties

The experimental data for the physical characteristics of this compound is limited in publicly accessible literature. The available data, including predicted values, are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol -
Melting Point 283-287 °C[1]
Boiling Point (Predicted) 324.5 ± 37.0 °C[1]
pKa (Predicted) 4.62 ± 0.40-
Solubility No experimental data available. Generally, 4-hydroxyquinolines are sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.-

Synthesis of this compound via Conrad-Limpach Reaction

The most common and effective method for the synthesis of this compound is the Conrad-Limpach reaction. This thermal cyclization process involves two main stages: the formation of an enamine intermediate from p-toluidine and ethyl acetoacetate, followed by a high-temperature ring closure.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(p-tolylamino)crotonate (Enamine Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid, for instance, a few drops of glacial acetic acid.

  • Heat the mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(p-tolylamino)crotonate can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude ethyl 3-(p-tolylamino)crotonate from the previous step.

  • Add a high-boiling inert solvent, such as Dowtherm A or mineral oil. A typical ratio is 10-20 mL of solvent per gram of the intermediate.

  • Heat the mixture with vigorous stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill off.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a low-boiling solvent like petroleum ether or cold ethanol to remove the high-boiling solvent.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

G cluster_synthesis Synthesis of this compound cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification start1 p-Toluidine + Ethyl Acetoacetate react1 Reflux in Toluene (cat. Acetic Acid) start1->react1 intermediate Ethyl 3-(p-tolylamino)crotonate react1->intermediate start2 Ethyl 3-(p-tolylamino)crotonate react2 Heat to ~250 °C in Dowtherm A start2->react2 product This compound react2->product crude Crude Product product->crude wash Wash with Petroleum Ether crude->wash recrystallize Recrystallize from Ethanol/Acetic Acid wash->recrystallize pure Pure this compound recrystallize->pure

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data

For reference, the spectral data of the related compound 2,6-Dimethylquinoline (which lacks the 4-hydroxyl group) are available and can provide some insight into the expected signals from the dimethylated quinoline core. However, significant differences, particularly in the IR and NMR spectra, are expected due to the presence of the hydroxyl/keto group in this compound.

Biological Activity

While specific biological activities for this compound have not been extensively reported, the broader class of quinoline derivatives is known for a wide range of pharmacological effects. Many 4-hydroxyquinoline derivatives exhibit antibacterial, antifungal, and anticancer properties. The presence of the methyl groups at the 2 and 6 positions can influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity. Further research is warranted to explore the therapeutic potential of this specific compound.

Conclusion

This compound is a valuable synthetic target in medicinal chemistry. Its synthesis is well-established through the Conrad-Limpach reaction. While a complete physicochemical profile, including experimental spectral and solubility data, is yet to be fully elucidated in the public literature, this guide provides the currently available information and a robust protocol for its preparation. The data and procedures outlined herein are intended to support further research and development efforts focused on this promising quinoline derivative.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2,6-dimethylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a framework for the systematic determination of its solubility. It includes a qualitative assessment of its expected solubility based on its chemical structure, a template for data presentation, and detailed experimental protocols for determining thermodynamic solubility via the established shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Introduction and Qualitative Solubility Assessment

This compound belongs to the quinolin-4-one class of heterocyclic compounds. Its structure, featuring a quinoline core, two methyl groups, and a hydroxyl group, dictates its physicochemical properties. The bicyclic aromatic system and the methyl groups confer a significant hydrophobic character, suggesting low intrinsic solubility in aqueous media. Conversely, the hydroxyl group at the 4-position, which allows the molecule to exist as the 4-hydroxyquinoline tautomer, can participate in hydrogen bonding, potentially increasing solubility in protic solvents. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1][2] Derivatives with lipophilic substituents, such as the two methyl groups in this compound, are generally expected to exhibit enhanced solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. The solubility in aqueous buffers is expected to be pH-dependent due to the basic nitrogen atom in the quinoline ring.[3]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined values, ensuring a standardized format for data comparison.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Water37HPLC-UV
Phosphate-Buffered Saline (pH 7.4)25HPLC-UV
Phosphate-Buffered Saline (pH 7.4)37HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Isopropanol25HPLC-UV
Acetonitrile25HPLC-UV
Acetone25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Add other solvents as required

Experimental Protocols

The following protocols describe the determination of thermodynamic (equilibrium) solubility, which is a critical parameter for drug development and formulation. The shake-flask method is considered the "gold standard" for this measurement.[4][5]

3.1. Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the concentration of the compound in a saturated solution that is in equilibrium with its solid form.

3.1.1. Materials and Equipment

  • This compound (solid powder)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

3.1.2. Procedure: Preparation of Saturated Solution and Equilibration

  • Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure saturation and can be visually confirmed by the presence of undissolved solid at the end of the experiment.[6][7]

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[8][9] Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

3.1.3. Procedure: Sample Separation and Preparation

  • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

  • To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.[10]

  • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.

3.2. Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of quinoline derivatives.[10][11]

3.2.1. Preparation of Calibration Standards

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

3.2.2. HPLC Method Parameters (Suggested Starting Conditions)

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by a UV scan. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength during an initial run.

  • Column Temperature: 25 °C.

3.2.3. Analysis and Calculation

  • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.[10]

  • Inject the prepared (diluted) samples from the solubility experiment.

  • Determine the concentration of the diluted sample using the calibration curve.

  • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the thermodynamic solubility of this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials B->C D Agitate in orbital shaker (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare serial dilutions of filtered sample F->G H Inject into HPLC-UV system G->H I Determine concentration using calibration curve H->I J Calculate final solubility (Concentration x Dilution Factor) I->J

Caption: Experimental workflow for solubility determination.

References

Potential Biological Activities of 2,6-Dimethylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2,6-Dimethylquinolin-4-ol is limited in publicly available scientific literature. This guide extrapolates potential activities based on the well-documented biological profiles of structurally related quinoline and quinolin-4-ol derivatives. The quantitative data and specific signaling pathways presented herein are illustrative and intended to provide a framework for future investigation.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural and synthetic molecules with significant biological activities.[1][2] The quinoline ring system is considered a "privileged structure" in medicinal chemistry, frequently appearing in therapeutic agents with applications ranging from antimicrobial to anticancer and anti-inflammatory effects.[3][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its pharmacological properties.

This technical guide focuses on the potential biological activities of a specific derivative, this compound. The presence of a hydroxyl group at the C-4 position and methyl groups at the C-2 and C-6 positions suggests that this compound may exhibit a range of biological effects, primarily in the realms of anticancer and antimicrobial activities. This document aims to provide a comprehensive overview of these potential activities, supported by generalized experimental protocols and illustrative data based on analogous compounds.

Potential Anticancer Activity

Quinolin-4-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor cell growth and induce apoptosis.[1][5][6] The structural features of this compound suggest it may share these properties.

Postulated Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. Potential mechanisms for this compound include:

  • Inhibition of Topoisomerases: Many quinoline-based compounds are known to target DNA topoisomerases, enzymes crucial for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptotic cell death in cancer cells.

  • Induction of Apoptosis: Quinoline derivatives can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Quinolin-4-ols may induce cell cycle arrest at various phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[5]

  • Inhibition of Angiogenesis: Some quinoline derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Quinolin-4-ols can interfere with various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[7]

Illustrative Quantitative Data for Anticancer Activity

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are based on typical potencies observed for structurally similar quinolin-4-ol derivatives and are for illustrative purposes only.

Cell LineCancer TypePutative IC50 (µM)
MCF-7Breast Adenocarcinoma5 - 15
A549Lung Carcinoma10 - 25
HCT-116Colon Carcinoma8 - 20
K-562Chronic Myelogenous Leukemia12 - 30

Potential Antimicrobial Activity

The quinoline scaffold is the basis for a major class of antibiotics, the quinolones.[2] Therefore, it is plausible that this compound possesses antimicrobial properties.

Postulated Mechanisms of Action

The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the bacterial cells from dividing and lead to cell death.

Antifungal activities of quinoline derivatives have also been reported and may involve disruption of the fungal cell membrane, inhibition of key fungal enzymes, or interference with fungal biofilm formation.

Illustrative Quantitative Data for Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a selection of pathogenic microorganisms. These values are based on data for analogous compounds and serve as a guide for potential efficacy.

MicroorganismTypePutative MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16 - 64
Escherichia coliGram-negative bacteria32 - 128
Candida albicansFungal pathogen8 - 32

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound is the Conrad-Limpach synthesis.[9][10][11][12] This method involves the condensation of an aniline with a β-ketoester.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • High-boiling point inert solvent (e.g., Dowtherm A)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Condensation: An equimolar mixture of p-toluidine and ethyl acetoacetate is heated in ethanol. A catalytic amount of hydrochloric acid can be added. The reaction mixture is refluxed for 2-4 hours.

  • Cyclization: The intermediate formed is isolated and then heated in a high-boiling point solvent, such as Dowtherm A, at approximately 250°C to induce cyclization.

  • Isolation: The reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration and purified by recrystallization.

p_toluidine p-Toluidine intermediate Intermediate (Ethyl 3-(p-tolylamino)but-2-enoate) p_toluidine->intermediate Condensation (Ethanol, H+) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product This compound intermediate->product Cyclization (High Temperature)

Fig 1. Synthetic pathway for this compound.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

start Seed cells in 96-well plate treat Treat with this compound start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Fig 2. Workflow for the MTT assay.
Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[17][18][19]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile petri dishes

  • This compound

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

  • Well Creation: Punch wells of a uniform diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the this compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

start Prepare microbial inoculum inoculate Inoculate agar plate start->inoculate create_wells Create wells in agar inoculate->create_wells add_compound Add test compound and controls create_wells->add_compound incubate Incubate plates add_compound->incubate measure Measure zone of inhibition incubate->measure

Fig 3. Workflow for the agar well diffusion assay.

Signaling Pathways

Potential Apoptotic Signaling Pathway

Based on the known mechanisms of similar compounds, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

compound This compound dna_damage DNA Damage / Cellular Stress compound->dna_damage bax Bax/Bak Activation dna_damage->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig 4. Postulated intrinsic apoptosis pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on the quinoline and quinolin-4-ol scaffold strongly suggests its potential as a bioactive compound. The information and protocols provided in this guide offer a solid foundation for initiating research into the anticancer and antimicrobial properties of this specific derivative. Further in-depth studies, including synthesis, in vitro and in vivo evaluations, and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound.

References

2,6-Dimethylquinolin-4-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Among the vast array of quinoline derivatives, 2,6-dimethylquinolin-4-ol emerges as a compound of significant interest for the development of novel therapeutic agents. Its structural features, combining the established pharmacophore of the 4-hydroxyquinoline core with the modulatory influence of two methyl groups, offer a promising foundation for tuning biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, potential biological applications based on related structures, and key structure-activity relationships, to empower researchers in their drug discovery endeavors.

Synthesis of this compound

The most probable and historically significant method for the synthesis of this compound is the Conrad-Limpach synthesis . This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. For the synthesis of this compound, the specific reactants would be p-toluidine and ethyl acetoacetate.

The synthesis proceeds in two key stages:

  • Formation of the β-arylaminoacrylate: p-Toluidine reacts with ethyl acetoacetate to form the intermediate ethyl 3-(p-tolylamino)but-2-enoate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically around 250°C) in a high-boiling point solvent, such as mineral oil or Dowtherm A, to induce cyclization and subsequent elimination of ethanol, yielding the this compound product.

G p_toluidine p-Toluidine intermediate Ethyl 3-(p-tolylamino)but-2-enoate p_toluidine->intermediate Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate final_product This compound intermediate->final_product Thermal Cyclization (~250°C)

Figure 1: Conrad-Limpach synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, Mineral Oil)

  • Petroleum ether

  • Decolorizing carbon (e.g., Norit or Darco)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the high-boiling point solvent (e.g., 150 ml of Dowtherm A).

  • Heating: Heat the solvent to reflux with stirring.

  • Addition of Intermediate: Rapidly add the pre-formed ethyl 3-(p-tolylamino)but-2-enoate (or a mixture of p-toluidine and ethyl acetoacetate) through the dropping funnel.

  • Reflux: Continue stirring and refluxing for 10-15 minutes after the addition is complete.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a solid.

  • Isolation: Add petroleum ether (approx. 200 ml) to the cooled mixture. Collect the solid product by filtration using a Büchner funnel and wash it with additional petroleum ether (100 ml).

  • Purification: Air-dry the crude product. For further purification, treat the crude solid with decolorizing carbon in boiling water. Filter the hot solution and allow it to cool to induce crystallization of the purified this compound.

Potential Biological Activities and Medicinal Chemistry Applications

Direct biological data for this compound is scarce in publicly available literature. However, the extensive research on the quinolin-4-ol scaffold allows for informed predictions of its potential therapeutic applications. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

Anticancer Activity

The 4-quinolone core is a well-established pharmacophore in the design of anticancer agents. Derivatives have been shown to inhibit various cellular targets involved in cancer progression.

Compound ClassTarget/ActivityCell LinesIC50 Values
Quinoline-oxadiazole derivativesEGFR Tyrosine KinaseHepG2, MCF-70.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7)
4-Anilinoquinazoline derivativesEGFR/VEGFR-2A549, H446-
1,4-Dihydropyridine-quinoline hybridsCytotoxicityMCF-7, LS180, MOLT-417.4 - 29.7 µM

The presence of the methyl groups at the 2 and 6 positions of the quinoline ring in this compound could influence its interaction with biological targets and its metabolic stability, potentially leading to potent and selective anticancer agents.

Antimicrobial Activity

Quinolone derivatives, most notably the fluoroquinolones, are a major class of antibacterial agents. The 4-quinolone scaffold is crucial for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While the specific antimicrobial potential of this compound is unknown, related iodo-quinoline derivatives have demonstrated antibacterial effects, particularly against S. epidermidis.

Other Potential Applications

The versatility of the quinoline scaffold suggests that this compound could be explored for a wide range of other therapeutic areas, including:

  • Anti-inflammatory: Certain quinoline derivatives have shown anti-inflammatory properties.

  • Antiviral: The quinoline core is present in some antiviral drugs.

  • Neuroprotective: The 2-carboxylic acid derivative of 4-hydroxyquinoline, kynurenic acid, is a known neuroprotective agent.

Structure-Activity Relationships (SAR) of the Quinolin-4-ol Scaffold

The biological activity of quinolin-4-ol derivatives is highly influenced by the substitution pattern on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of new drug candidates based on the this compound core.

G scaffold Quinolin-4-ol Scaffold sub_c2 Substitution at C2 scaffold->sub_c2 sub_c3 Substitution at C3 scaffold->sub_c3 sub_c6 Substitution at C6 scaffold->sub_c6 sub_c7 Substitution at C7 scaffold->sub_c7 sub_n1 Substitution at N1 scaffold->sub_n1 activity Biological Activity (e.g., Anticancer, Antimicrobial) sub_c2->activity Modulates Potency & Selectivity sub_c3->activity Often Crucial for Activity sub_c6->activity Influences Pharmacokinetics sub_c7->activity Halogenation can enhance activity sub_n1->activity Can alter solubility & cell permeability

Figure 2: Conceptual diagram of structure-activity relationships for the quinolin-4-ol scaffold.

Key SAR insights for the quinolin-4-ol scaffold include:

  • C2-Position: The methyl group in this compound at this position can influence the molecule's conformation and interaction with target proteins.

  • C3-Position: Substitution at the C3 position is often critical for potent biological activity in many quinolone derivatives.

  • C6-Position: The methyl group at the C6 position can impact the molecule's lipophilicity and metabolic stability.

  • C7-Position: Halogen substitution (e.g., chloro, fluoro) at this position is a common strategy to enhance the potency of quinolone-based drugs.

  • N1-Position: Derivatization at the nitrogen atom can be used to modulate solubility and cell permeability.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-established biological activities of the broader quinolin-4-ol class, this molecule holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this scaffold via the Conrad-Limpach reaction provides a solid foundation for the generation of diverse analog libraries. Future research focused on the synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and pave the way for the discovery of new and effective medicines.

In Silico Prediction of 2,6-Dimethylquinolin-4-ol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of in silico methodologies for predicting the biological activity of 2,6-Dimethylquinolin-4-ol. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. By leveraging computational tools, researchers can hypothesize potential biological targets, predict efficacy, and assess the pharmacokinetic properties of this compound before undertaking extensive experimental validation.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3][4]. The specific biological activities of this compound are not extensively documented in publicly available literature. Therefore, in silico prediction methods are invaluable for elucidating its potential therapeutic applications.

This document outlines a systematic approach to predict the bioactivity of this compound using established computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis.

In Silico Bioactivity Prediction Methodologies

A variety of computational methods can be employed to predict the biological activity of small molecules. The following sections detail the core techniques applicable to this compound, based on successful applications with other quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, QSAR models have been successfully developed to predict their activity as P-selectin inhibitors, P-glycoprotein inhibitors, antimalarial agents, and anti-breast cancer agents[5][6][7][8].

A typical QSAR workflow involves:

  • Data Collection: A dataset of quinoline derivatives with known biological activity against a specific target is compiled.

  • Molecular Descriptor Calculation: Numerical descriptors representing the physicochemical properties of the molecules are calculated.

  • Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism and predicting the binding affinity of a compound to a specific biological target. Docking studies have been widely used to investigate the interaction of quinoline derivatives with various targets, including lactate dehydrogenase (antimalarial), aromatase (anti-breast cancer), DNA gyrase (antibacterial), and various kinases[7][8][9][10].

The molecular docking process generally includes:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

  • Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

  • Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations are sampled.

  • Scoring and Analysis: The binding poses are evaluated using a scoring function, and the interactions are analyzed.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models for quinoline derivatives have been developed to identify novel antioxidant and dual EGFR/VEGFR-2 inhibitors[11][12].

Pharmacophore modeling can be performed using two main approaches:

  • Ligand-based: A model is generated based on a set of active molecules when the receptor structure is unknown.

  • Structure-based: The model is derived from the interactions between a ligand and its target receptor.

Data Presentation: Predicted Bioactivities of Quinoline Derivatives

While specific quantitative data for this compound is not available, the following tables summarize representative in silico and in vitro data for other quinoline derivatives to provide a comparative context.

Table 1: QSAR Model Performance for Predicting Bioactivity of Quinoline Derivatives

Biological TargetModel TypeR² (Training Set)Q² (Cross-validation)r² (Test Set)Reference
P-selectinSMILES-based--0.709 - 0.793[5]
ABCB1Machine Learning (CatBoost)0.95--[6]
Plasmodium falciparumCoMFA-> 0.50.878[13]
Plasmodium falciparumCoMSIA-> 0.50.876[13]
Serine/threonine kinase STK10CoMFA0.9130.625-[14]

Table 2: Molecular Docking Scores of Quinoline Derivatives against Various Targets

Compound/DerivativeBiological TargetDocking Score (kcal/mol)Reference
Quinoline Derivative 17P-glycoprotein (6C0V)-9.22[6]
Quinoline Derivative 10DNA gyrase-18.8[9]
Quinoline-thiazolidinone-isonicotinamide hybridsM. tuberculosis Enoyl-ACP Reductase (InhA)-7.5 to -9.3[1]
Tacrine derivative 3cAcetylcholinesterase (AChE)-11.49 (Glide score)[1]
Quinoline hydrazone derivatives 45, 48, 53DNA gyrase (3IFZ)-8.33, -7.8, -7.86[2]
Quinazolin-4-one derivativesp38alpha kinase (3GC7)-6.836 to -7.265[10]

Table 3: In Vitro Bioactivity of Selected Quinoline Derivatives

Compound/DerivativeBiological ActivityIC₅₀ / MICCell Line / OrganismReference
4c (4-aminoquinoline derivative)Cytotoxicity0.8 µMA549 (human lung carcinoma)[12]
4-hydroxy-3-iodo-quinol-2-one (11)Antimicrobial (MIC)0.097 µg/mLMRSA-1[9]
Quinoline derivative 6Antibacterial (MIC)3.12 - 50 µg/mLB. cereus, Staphylococcus, Pseudomonas, E. coli[15]
2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol (8e)Antitubercular (MIC)21.2 µMM. tuberculosis H37Rv[16]
2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol (8h)Antitubercular (MIC)-M. tuberculosis H37Rv[16]
6-aryl-2-styrylquinazolin-4-one (3c)Anticancer (IC₅₀)22.48 µMTK-10 (human renal)[17]
6-aryl-2-styrylquinazolin-4-one (3c)Anticancer (IC₅₀)14.96 µMUACC-62 (melanoma)[17]

Experimental Protocols for In Silico Prediction

This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of this compound.

Protocol for QSAR Model Development
  • Dataset Preparation:

    • Compile a dataset of at least 30-50 quinoline derivatives with experimentally determined biological activity (e.g., IC₅₀, EC₅₀) against a single target.

    • Ensure the data is consistent and covers a significant range of activity.

    • Divide the dataset into a training set (70-80%) and a test set (20-30%).

  • Molecular Structure Preparation:

    • Draw the 2D structures of all molecules in the dataset, including this compound.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for all molecules using software like PaDEL-Descriptor, DRAGON, or MOE.

  • Model Building:

    • Use a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model using the training set.

  • Model Validation:

    • Perform internal validation using methods like leave-one-out cross-validation (LOO-CV) to assess the robustness of the model.

    • Perform external validation by predicting the activity of the test set compounds and comparing the predicted values with the experimental data.

  • Prediction for this compound:

    • Use the validated QSAR model to predict the biological activity of this compound.

Protocol for Molecular Docking
  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.

    • Identify the binding site based on the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization and assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the grid box around the binding site of the protein.

    • Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses of the ligand in the receptor's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Protocol for Ligand-Based Pharmacophore Modeling
  • Training Set Selection:

    • Select a set of structurally diverse and highly active quinoline derivatives that act on the same biological target.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active molecules, such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

  • Pharmacophore Model Generation:

    • Use software like PharmaGist, MOE, or Catalyst to align the conformers and generate pharmacophore hypotheses.

    • Score and rank the hypotheses based on how well they map the active compounds.

  • Model Validation:

    • Validate the best pharmacophore model using a test set of active and inactive molecules. A good model should be able to distinguish between active and inactive compounds.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen a database of compounds to identify new molecules that match the pharmacophore, including this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the in silico prediction of bioactivity.

In_Silico_Prediction_Workflow start Start: This compound lit_review Literature Review: Bioactivity of similar quinoline derivatives start->lit_review target_id Hypothesize Potential Targets lit_review->target_id qsar QSAR Modeling target_id->qsar docking Molecular Docking target_id->docking pharma Pharmacophore Modeling target_id->pharma admet ADMET Prediction qsar->admet docking->admet pharma->admet synthesis Prioritize for Chemical Synthesis admet->synthesis testing In Vitro & In Vivo Testing synthesis->testing end End: Bioactivity Profile testing->end

Caption: Workflow for in silico bioactivity prediction of this compound.

Molecular_Docking_Workflow get_protein 1. Obtain Target Protein Structure (PDB) prep_protein 2. Prepare Protein: Remove water, add H get_protein->prep_protein define_grid 5. Define Binding Site (Grid Box) prep_protein->define_grid get_ligand 3. Generate 3D Structure of This compound prep_ligand 4. Prepare Ligand: Energy minimization get_ligand->prep_ligand run_docking 6. Run Docking Simulation prep_ligand->run_docking define_grid->run_docking analyze 7. Analyze Results: Scores & Interactions run_docking->analyze

Caption: Detailed workflow for molecular docking experiments.

Hypothetical_Signaling_Pathway ligand Growth Factor receptor EGFR/VEGFR-2 ligand->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis mtor->proliferation compound This compound (Predicted Inhibitor) compound->receptor

Caption: Hypothetical signaling pathway targeted by quinoline derivatives.

Conclusion

While experimental data on the bioactivity of this compound is scarce, in silico prediction methods offer a powerful and resource-efficient approach to explore its therapeutic potential. By applying QSAR modeling, molecular docking, and pharmacophore analysis, researchers can generate testable hypotheses regarding its biological targets and mechanism of action. The workflows and protocols outlined in this guide provide a solid framework for initiating the computational investigation of this compound, paving the way for its potential development as a novel therapeutic agent. Subsequent experimental validation is crucial to confirm the in silico predictions and fully characterize the pharmacological profile of this compound.

References

Tautomerism in 2,6-Dimethylquinolin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2,6-dimethylquinolin-4-ol, a molecule of interest in medicinal chemistry and drug development. The guide details the structural and spectroscopic characteristics of its tautomeric forms, outlines experimental protocols for their study, and presents quantitative data to facilitate further research and application.

Introduction to Tautomerism in 4-Hydroxyquinolines

The quinoline ring system is a prevalent scaffold in numerous biologically active compounds. Specifically, 4-hydroxyquinolines and their tautomeric counterparts, 4-quinolones, exhibit a dynamic equilibrium that is crucial to their chemical reactivity and biological function. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and a concurrent shift in double bonds. In the case of this compound, the equilibrium exists between the enol form (this compound) and the keto form (2,6-dimethyl-1H-quinolin-4-one).

Extensive studies on the 4-hydroxyquinoline core structure have demonstrated that the keto form is generally the more stable and, therefore, the predominant tautomer in both solid and solution phases.[1] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality in the quinolone form compared to the enol's vinylogous acid character. The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.

Synthesis of this compound

The most common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[2][3][4] This two-step process involves the initial condensation of a β-ketoester with an aniline, followed by a high-temperature cyclization. For the synthesis of this compound, p-toluidine and ethyl acetoacetate are the appropriate starting materials.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Formation of the Enamine Intermediate (Ethyl 3-(p-tolylamino)crotonate)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene or ethanol.[5]

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a separate round-bottom flask, place the crude enamine intermediate from Step 1.

  • Add a high-boiling point, inert solvent such as mineral oil or diphenyl ether (approximately 10-20 mL per gram of intermediate).[3]

  • Heat the mixture with stirring to approximately 250 °C.[4]

  • Maintain this temperature for 30-60 minutes. The cyclization process involves the elimination of ethanol.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes or toluene) to remove the high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Conrad_Limpach_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization p_toluidine p-Toluidine intermediate Ethyl 3-(p-tolylamino)crotonate (Enamine Intermediate) p_toluidine->intermediate eaa Ethyl Acetoacetate eaa->intermediate product This compound intermediate->product reagents1 Toluene, Acetic Acid (cat.) Reflux reagents2 High-boiling solvent ~250 °C

Diagram 1: Conrad-Limpach synthesis workflow.

Spectroscopic and Computational Characterization

The tautomeric equilibrium of this compound can be thoroughly investigated using a combination of spectroscopic techniques and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation between the keto and enol forms.

Expected Chemical Shifts:

Tautomer Nucleus Expected Chemical Shift (ppm) Notes
Keto Form ¹H (N-H)~11.7Broad singlet, exchangeable with D₂O.[6]
¹H (Aromatic)7.0 - 8.2Complex multiplet pattern.
¹H (C3-H)~6.3Singlet.[6]
¹H (C2-CH₃)~2.4Singlet.
¹H (C6-CH₃)~2.5Singlet.
¹³C (C=O)~177Characteristic downfield shift for the carbonyl carbon.[6]
¹³C (Aromatic)118 - 150Multiple signals.[6]
¹³C (C3)~107[6]
¹³C (C2-CH₃)~18-22
¹³C (C6-CH₃)~20-24
Enol Form ¹H (O-H)~9-12Broad singlet, exchangeable with D₂O.
¹H (Aromatic)7.0 - 8.5
¹H (C3-H)~6.5
¹H (C2-CH₃)~2.5
¹H (C6-CH₃)~2.6
¹³C (C-OH)~155-165
¹³C (Aromatic)110 - 150
¹³C (C3)~100-110
¹³C (C2-CH₃)~19-23
¹³C (C6-CH₃)~21-25

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • Identify the characteristic signals for both the keto and enol forms.

    • To determine the tautomeric ratio, integrate a well-resolved, non-overlapping proton signal for each tautomer. The ratio of the integrals corresponds to the molar ratio of the tautomers. For example, the signals for the C3-H proton of the keto and enol forms could be used.

    • The equilibrium constant (KT = [enol]/[keto]) can then be calculated.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for characterizing the tautomeric forms.

Expected Spectroscopic Data:

Spectroscopy Tautomer Expected Absorption Vibrational/Electronic Transition
IR Keto Form 1640-1680 cm⁻¹C=O stretch
3200-3400 cm⁻¹N-H stretch
Enol Form 3200-3600 cm⁻¹O-H stretch (broad)
~1620 cm⁻¹C=C stretch
UV-Vis Keto Form λmax ~330-350 nmπ → π* transitions of the quinolone chromophore.
Enol Form λmax ~300-320 nmπ → π* transitions of the hydroxyquinoline chromophore.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in the solvent of interest (e.g., ethanol, cyclohexane).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-450 nm using a dual-beam spectrophotometer.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the keto and enol forms.

    • The relative intensities of these bands can be used to qualitatively assess the position of the tautomeric equilibrium.

    • For quantitative analysis, the molar absorptivity (ε) of each tautomer at their respective λmax would be required, which can be determined using "locked" derivatives (e.g., N-methylated for the keto form and O-methylated for the enol form).

Spectroscopic_Analysis_Workflow sample This compound (in solution) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir uv_vis UV-Vis Spectroscopy sample->uv_vis data_analysis Data Analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis tautomer_ratio Tautomer Ratio (Keto vs. Enol) data_analysis->tautomer_ratio

Diagram 2: General workflow for spectroscopic analysis of tautomerism.
Computational Chemistry

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities and spectroscopic properties of the tautomers.

Computational Protocol:

  • Structure Optimization: Build the 3D structures of both the keto and enol tautomers of this compound. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

  • Spectra Prediction:

    • NMR: Calculate the NMR chemical shifts (¹H and ¹³C) for both tautomers.

    • IR: Perform a vibrational frequency analysis to predict the IR spectra, including the characteristic C=O and O-H/N-H stretching frequencies.

    • UV-Vis: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectra and identify the λmax for each tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. While a crystal structure for this compound is not currently available in public databases, analysis of related structures, such as 2,6-dimethyl-4-pyridone, confirms the predominance of the keto form in the solid state.[7]

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic coordinates and confirm which tautomeric form is present in the crystal lattice.

Diagram 3: Tautomeric equilibrium of this compound.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium predominantly favoring the keto (2,6-dimethyl-1H-quinolin-4-one) form. A comprehensive understanding of this equilibrium and the factors that influence it is essential for researchers in drug discovery and development. This guide provides the necessary theoretical background, practical experimental protocols, and expected data to facilitate the synthesis, characterization, and further investigation of this important molecule and its tautomeric properties. The application of the described spectroscopic and computational methods will enable a detailed elucidation of the tautomeric landscape, paving the way for the rational design of novel quinoline-based therapeutic agents.

References

Methodological & Application

Application Notes: Synthesis of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds, forming the core structure of many pharmacologically active agents. The 2,6-dimethylquinolin-4-ol scaffold, in particular, is a valuable building block in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of this compound via the Conrad-Limpach reaction. This two-step method involves the initial condensation of p-toluidine with ethyl acetoacetate to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its more stable keto form, 2,6-dimethyl-1H-quinolin-4-one.[1][2]

Data Presentation

The quantitative data for the reactants and the final product are summarized below.

CompoundRoleFormulaMolecular Weight ( g/mol )Melting Point (°C)Physical AppearanceCAS Number
p-ToluidineStarting MaterialC₇H₉N107.1543-45Light yellow to brown solid106-49-0
Ethyl AcetoacetateStarting MaterialC₆H₁₀O₃130.14-45Colorless liquid141-97-9
Mineral OilSolventN/AVariableN/AColorless, oily liquid8042-47-5
This compound Product C₁₁H₁₁NO 173.21 283-287 [3]Off-white to pale yellow solid 15644-82-3 [3][4][5]

Spectroscopic Characterization (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz): Chemical shifts (δ) are expected to be similar to analogous quinolin-4-ones.[6] A broad singlet for the N-H proton is anticipated around 11.5-12.0 ppm. A singlet for the C3-H proton should appear around 5.9-6.3 ppm. Aromatic protons would resonate in the 7.2-7.9 ppm region, showing signals for H5, H7, and H8. Two singlets for the methyl groups at C2 and C6 would be expected around 2.3-2.5 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon (C4) is expected around δ 177 ppm.[6] Aromatic and heterocyclic carbons would appear in the range of δ 105-150 ppm. The two methyl carbons (C2-CH₃ and C6-CH₃) would be found in the upfield region, typically around δ 18-22 ppm.

  • IR (KBr, cm⁻¹): The spectrum is expected to show a broad absorption band for N-H stretching around 3200-3000 cm⁻¹, characteristic of the quinolin-4-one tautomer. A strong carbonyl (C=O) stretching vibration is expected near 1640-1660 cm⁻¹. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction scheme for the Conrad-Limpach synthesis of this compound.

Experimental Workflow

experimental_workflow node_react Combine p-toluidine and ethyl acetoacetate node_heat1 Heat at 110°C for 1 hour to form intermediate node_react->node_heat1 node_solvent Add high-boiling solvent (e.g., mineral oil) node_heat1->node_solvent node_heat2 Heat to ~250°C for 30 min for cyclization node_solvent->node_heat2 node_cool Cool to room temperature to precipitate product node_heat2->node_cool node_filter Collect solid by vacuum filtration node_cool->node_filter node_wash Wash with hexanes to remove mineral oil node_filter->node_wash node_dry Dry product in vacuum oven node_wash->node_dry node_product This compound node_dry->node_product

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

Experimental Protocols

This protocol details the two-step synthesis of this compound.

Safety Precautions: This procedure involves high temperatures and requires appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 3-(p-tolylamino)crotonate (Intermediate)
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add p-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Condensation: Heat the mixture with stirring in an oil bath to 110°C.

  • Water Removal: Continue heating for approximately 1-2 hours, collecting the water byproduct (approx. 1.8 mL) in the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation (Optional): Once the reaction is complete, the resulting crude intermediate, ethyl 3-(p-tolylamino)crotonate, is a viscous oil. It can be used directly in the next step without purification.

Step 2: Thermal Cyclization to this compound
  • Reaction Setup: Allow the flask containing the crude intermediate to cool slightly. Add a high-boiling inert solvent, such as mineral oil or Dowtherm A (150 mL), to the flask.[7][8] Equip the flask with a high-temperature thermometer and a distillation condenser to remove the ethanol generated during cyclization.[7]

  • Cyclization: Heat the stirred mixture vigorously in a heating mantle to approximately 250°C. The cyclization reaction is typically rapid at this temperature.[2]

  • Reaction Time: Maintain the temperature for 30-60 minutes. The product will begin to precipitate from the hot solution.[7] Monitor the completion of the reaction by TLC.

  • Work-up and Purification: a. Turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will precipitate as a solid. b. Collect the precipitated solid by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with a non-polar solvent, such as hexanes or petroleum ether (3 x 50 mL), to remove the high-boiling solvent.[7] d. Dry the resulting solid, this compound, in a vacuum oven at 60°C to a constant weight. e. For higher purity, the crude product can be recrystallized from a suitable high-boiling solvent such as ethanol, acetic acid, or DMF.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of intermediate Incomplete reaction; insufficient water removal.Ensure Dean-Stark trap is functioning correctly. Extend reaction time at 110°C.
Incomplete cyclization Temperature too low; insufficient heating time.Ensure the reaction mixture reaches and is maintained at ~250°C. Use an efficient heating mantle.
Formation of 2-hydroxy isomer (Knorr product) Initial condensation temperature was too high.The initial reaction between the aniline and β-ketoester should be performed at a lower temperature to favor the kinetic product.[8]
Product is oily/difficult to filter Contamination with high-boiling solvent.Ensure thorough washing of the filter cake with copious amounts of hexanes or petroleum ether.

References

High-Yield Synthesis of 2,6-Dimethylquinolin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,6-dimethylquinolin-4-ol, a valuable quinoline derivative with applications in medicinal chemistry and drug development. The primary method described is the Conrad-Limpach synthesis, a reliable and scalable route. An alternative high-yield, microwave-assisted method is also presented.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The 4-hydroxyquinoline scaffold, in particular, is a key pharmacophore in numerous antibacterial, anticancer, and antimalarial drugs. This compound serves as a crucial building block for the synthesis of more complex molecules, enabling the exploration of new therapeutic agents.

The Conrad-Limpach synthesis is a classic and efficient method for the preparation of 4-hydroxyquinolines. It involves a two-step sequence: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline. The regioselectivity of the initial condensation and the optimization of the cyclization conditions are critical for achieving high yields.

Synthesis Pathways

The synthesis of this compound is primarily achieved through the Conrad-Limpach reaction, starting from p-toluidine and ethyl acetoacetate. The overall reaction proceeds in two key stages:

  • Formation of Ethyl 3-(p-tolylamino)crotonate: This step involves the condensation of p-toluidine with ethyl acetoacetate to form the enamine intermediate.

  • Thermal Cyclization: The isolated intermediate is then heated at high temperatures in an inert solvent to induce intramolecular cyclization and formation of the quinolin-4-ol ring system.

An alternative, rapid, and high-yield approach involves a one-pot, microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Conventional Two-Step Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-(p-tolylamino)crotonate

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The crude ethyl 3-(p-tolylamino)crotonate is obtained as an oil or a low-melting solid and can often be used in the next step without further purification.

Expected Yield: >90%

Step 2: Synthesis of this compound (Thermal Cyclization)

Materials:

  • Ethyl 3-(p-tolylamino)crotonate (crude from Step 1)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil, or 2,6-di-tert-butylphenol)

  • Toluene

  • Hexane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add the high-boiling solvent (approximately 10 mL per gram of intermediate).

  • Heat the solvent to 250-260 °C.

  • Slowly add the crude ethyl 3-(p-tolylamino)crotonate to the hot solvent with vigorous stirring. Ethanol will distill off during the addition.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a solid.

  • Filter the solid product and wash with toluene followed by hexane to remove the high-boiling solvent and any impurities.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Expected Yield: 65-95% (depending on the solvent used)[1][2]

Protocol 2: Microwave-Assisted One-Pot Synthesis

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • NaHSO₄ on SiO₂ (solid support catalyst)

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix p-toluidine (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Add NaHSO₄ on SiO₂ as a solid support catalyst.

  • Place the vessel in a microwave reactor and irradiate for a short period (e.g., 5 minutes) at a suitable power level.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated and purified by recrystallization from an appropriate solvent.

Expected Yield: ~90%

Data Presentation

Table 1: Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
p-ToluidineC₇H₉N107.15Starting Material
Ethyl acetoacetateC₆H₁₀O₃130.14Starting Material
Ethyl 3-(p-tolylamino)crotonateC₁₃H₁₇NO₂219.28Intermediate
This compoundC₁₁H₁₁NO173.21Final Product

Table 2: Comparison of Synthesis Methods

MethodKey Reaction ConditionsTypical YieldAdvantagesDisadvantages
Conventional Conrad-Limpach Step 1: Reflux in ethanol, 2-4 h. Step 2: 250-260 °C in high-boiling solvent, 30-60 min.65-95%Scalable, reliable, well-established.High temperatures, use of high-boiling solvents.
Microwave-Assisted Synthesis Microwave irradiation with solid support, ~5 min.~90%Rapid, high-yield, one-pot procedure.Requires specialized microwave reactor.

Table 3: Effect of Solvent on Thermal Cyclization Yield

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[2]

Table 4: Spectroscopic Data for this compound

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical shift (ppm), Multiplicity, Integration, AssignmentChemical shift (ppm), Assignment
Data not fully available in searched literature. A representative spectrum can be found at ChemicalBook.[1]Data not available in searched literature. Expected signals would include those for the quinoline core carbons, the two methyl groups, and the hydroxyl-bearing carbon.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_workup Work-up & Purification p_toluidine p-Toluidine intermediate Ethyl 3-(p-tolylamino)crotonate p_toluidine->intermediate Condensation (Ethanol, Acetic Acid, Reflux) eaa Ethyl Acetoacetate eaa->intermediate product This compound intermediate->product Cyclization (250-260 °C) solvent High-Boiling Solvent (e.g., Dowtherm A) filtration Filtration product->filtration washing Washing (Toluene, Hexane) filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization MicrowaveSynthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product p_toluidine p-Toluidine microwave Microwave Irradiation (~5 min) p_toluidine->microwave eaa Ethyl Acetoacetate eaa->microwave catalyst NaHSO₄ on SiO₂ catalyst->microwave product This compound microwave->product

References

Application Note: Purification of 2,6-Dimethylquinolin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude 2,6-Dimethylquinolin-4-ol via recrystallization. Quinolin-4-ol derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry. The purity of these compounds is paramount for their intended biological and pharmaceutical applications. Recrystallization is a robust and scalable technique for purifying solid organic compounds, predicated on the principle that the solubility of most solids increases with temperature. This document outlines a solvent screening process, a comprehensive step-by-step recrystallization workflow, and methods for assessing the purity of the final product.

Introduction

This compound is a substituted quinolinol, a structural motif of considerable interest in drug discovery and materials science. Synthetic routes to quinolinols can often result in the inclusion of unreacted starting materials, by-products, and other impurities that may interfere with subsequent synthetic steps or biological assays. Consequently, an effective purification strategy is essential. Recrystallization is a powerful and economical method for removing impurities and obtaining the desired compound in a highly pure, crystalline form. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature and allowing the solution to cool slowly. This promotes the formation of a crystalline lattice of the pure compound, while impurities are left behind in the solvent, known as the mother liquor.

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Selected recrystallization solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Solvent Screening

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

Procedure:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and add more solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • A suitable solvent is one in which the compound dissolves completely upon heating and crystallizes out in high yield upon cooling.

Recrystallization Protocol

This protocol is based on the use of a single solvent. For mixed solvent systems, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while stirring and gently heating. Continue adding the solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range close to the literature value is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid.

Data Presentation

The following table summarizes hypothetical quantitative data for the recrystallization of this compound. This data is representative and should be determined experimentally for each specific case.

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Ethanol9099.585
Methanol/Acetone (1:1)9099.288
Ethyl Acetate9098.575
Toluene9097.870

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_product Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution solvent_selection Solvent Screening solvent_selection->dissolution decolorization Decolorization (Optional, with Charcoal) dissolution->decolorization crystallization Slow Cooling & Crystallization dissolution->crystallization If no optional steps hot_filtration Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization ice_bath Cooling in Ice Bath crystallization->ice_bath isolation Isolation via Vacuum Filtration ice_bath->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying pure_product Purified this compound drying->pure_product purity_assessment Purity Assessment (Melting Point, HPLC) pure_product->purity_assessment

Caption: Experimental workflow for the purification of this compound.

Logical_Relationships cluster_factors Key Factors cluster_outcomes Outcomes solvent Solvent Choice purity_final Final Purity solvent->purity_final yield Recovery Yield solvent->yield cooling_rate Cooling Rate cooling_rate->purity_final crystal_size Crystal Size cooling_rate->crystal_size purity_initial Initial Purity purity_initial->purity_final purity_initial->yield

Caption: Logical relationships influencing recrystallization outcomes.

Application Notes and Protocols: Anticancer Activity Screening of 2,6-Dimethylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of 2,6-Dimethylquinolin-4-ol derivatives for their potential anticancer activity. While specific biological data for this exact chemical series is not extensively available in public literature, the protocols and expected outcomes are based on established methodologies for evaluating analogous quinoline and quinolone derivatives. The following sections detail standardized experimental procedures, data presentation formats, and potential mechanisms of action to guide researchers in this area.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents.[1] Their mechanisms of action are diverse, ranging from inhibition of topoisomerase and tubulin polymerization to interference with crucial cell signaling pathways.[1][2] This document outlines key in vitro assays to assess the cytotoxic and apoptotic effects of novel this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

The initial evaluation of anticancer potential involves determining the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a panel of human cancer cell lines. This quantitative data allows for the direct comparison of the potency of different derivatives.

Table 1: Illustrative In Vitro Cytotoxicity of Representative Quinoline Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MCF-7 (Breast)7.055-FluorouracilNot Reported
Derivative B A549 (Lung)>500ImatinibNot Reported
Derivative C HCT-116 (Colon)Not ReportedDoxorubicinNot Reported
Derivative D HeLa (Cervical)Not Reported5-FluorouracilNot Reported
Derivative E BGC-823 (Gastric)<34.325-FluorouracilNot Reported
Derivative F BEL-7402 (Liver)<34.325-FluorouracilNot Reported

Note: The data presented are for illustrative purposes and are derived from studies on various quinoline derivatives, not specifically this compound. IC50 values are highly dependent on the specific derivative and cell line.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of findings. The following are standard methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assessment by Flow Cytometry with Propidium Iodide (PI) Staining

This method is used to quantify the percentage of cells in different phases of the cell cycle and to identify apoptotic cells (sub-G1 peak).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The appearance of a sub-G1 peak is indicative of apoptosis.[5]

Morphological Assessment of Apoptosis by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the desired concentrations of the derivatives for 24-48 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Staining: Stain the cells with DAPI solution.

  • Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[5]

Mandatory Visualizations

Diagrams are provided to visualize the experimental workflow and a potential signaling pathway that may be targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compounds ic50 IC50 Determination mtt->ic50 Determine Potency flow Flow Cytometry (Cell Cycle & Apoptosis Analysis) ic50->flow Select Active Compounds dapi DAPI Staining (Nuclear Morphology) ic50->dapi Confirm Apoptosis

Experimental workflow for screening anticancer activity.

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline This compound Derivative (Hypothetical) Quinoline->PI3K Inhibits

Hypothesized inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The emergence of multidrug-resistant (MDR) bacteria necessitates the continuous development of new and effective antimicrobial agents.[2] Quinolone derivatives represent a promising scaffold for the discovery of novel antibacterial and antifungal drugs.[3][4]

This document provides detailed protocols for the in vitro evaluation of the antimicrobial susceptibility of novel quinoline derivatives. The primary methods covered are broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening of antimicrobial activity.

Data Presentation: Antimicrobial Activity of Quinolone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of microorganisms, as reported in the scientific literature. This data can serve as a reference for comparing the activity of new compounds.

Table 1: Antitubercular and Antibacterial Activity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives [5][6]

CompoundRR1M. tuberculosis H37Rv (MIC in µM)S. albus (MIC in µg/mL)P. mirabilis (MIC in µg/mL)E. coli (MIC in µg/mL)
8aHCH314.4>250>250>250
8cHnC3H7-62.5125>250
8dHnC4H9-125>250>250
8eBrCH321.2125>250>250
8gBrnC3H7-62.5>250>250
8hBrnC4H99.2>250>250>250
8iClCH324.9>250>250>250
8kClnC3H7-125>250>250
8nFC2H5->250>250125
8oFnC3H7-62.5>250>250
Pyrazinamide--19.1---
Isoniazid--4.5---
Streptomycin---101010

Table 2: Antifungal Activity of 2,6-disubstituted Quinolines against Candida Species [7]

CompoundC. albicans (MFC in µM)C. glabrata (MFC in µM)C. albicans Biofilm (BEC50 in µM)
112.5<5025
212.5>5025
56.25<5025
612.5>5025
10>50>5025
1725>50>50
Miconazole--25

*MFC: Minimal Fungicidal Concentration; BEC50: Biofilm Eradication Concentration 50%

Table 3: Antibacterial Activity of Quinolone Coupled Hybrid Compound 5d [2]

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 292130.25
S. aureus MRSA ATCC 433000.5
E. faecalis ATCC 292120.125
E. coli ATCC 259224
P. aeruginosa ATCC 278538
K. pneumoniae ATCC 7006032
A. baumannii ATCC 196061

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Test compound (e.g., 2,6-Dimethylquinolin-4-ol)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator

Protocol:

  • Preparation of Test Compound: Dissolve the test compound in DMSO to a high stock concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will result in decreasing concentrations of the compound across the plate.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control well.

  • Controls:

    • Positive Control: A well containing broth and inoculum, but no test compound.

    • Negative Control (Sterility Control): A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

    • Standard Antibiotic Control: A row with serial dilutions of a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[10]

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.[5]

Materials:

  • Test compound

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Bacterial or fungal strains

  • Standard antibiotic

  • Sterile Petri dishes

  • Sterile cork borer

Protocol:

  • Preparation of Agar Plates: Prepare MHA plates and allow them to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plate.

  • Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of the test compound in DMSO.

    • Add a fixed volume (e.g., 100 µL) of each concentration into the wells.

    • Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set up Controls (Positive, Negative, Standard) incubate Incubate Plate (37°C, 24h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic Agar_Well_Diffusion_Workflow cluster_prep Plate and Inoculum Preparation cluster_procedure Assay Procedure cluster_results Incubation and Results prep_agar Prepare Mueller-Hinton Agar Plate spread_inoculum Spread Inoculum on Agar Surface prep_agar->spread_inoculum prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->spread_inoculum create_wells Create Wells in Agar spread_inoculum->create_wells add_compound Add Test Compound and Controls to Wells create_wells->add_compound incubate Incubate Plate (37°C, 24h) add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

References

Application Notes and Protocols for 2,6-Dimethylquinolin-4-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

2,6-Dimethylquinolin-4-ol, also known by its tautomeric form 2,6-dimethyl-4-quinolone, belongs to the quinoline family of heterocyclic compounds. Quinoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline scaffold plays a crucial role in determining the specific biological effects. These application notes provide an overview of the potential uses of this compound in various cell-based assays, based on findings from structurally related quinolin-4-one and 4-hydroxyquinoline derivatives. The provided protocols serve as a starting point for researchers to investigate the bioactivity of this specific compound.

I. Anticancer Activity

Quinolin-4-one derivatives have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.[3][4] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Data Presentation: In Vitro Anticancer Activity of 4-Hydroxyquinolone Analogues

The following table summarizes the cytotoxic activity of a series of 4-hydroxyquinolone analogues against four human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell viability).

Compound AnalogueHCT116 (Colon Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)PC3 (Prostate Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)
3g >10044.5265.1585.34

Data is derived from studies on 4-hydroxyquinolone analogues and may not be representative of this compound.[4]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: Proposed Anticancer Mechanism

The diagram below illustrates a potential signaling pathway for the anticancer activity of quinolin-4-one derivatives, leading to apoptosis.

anticancer_pathway cluster_cell Cancer Cell This compound This compound Receptor Receptor This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Mitochondrion Mitochondrion Signaling_Cascade->Mitochondrion Induces Stress Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed mechanism of apoptosis induction.

II. Antimicrobial Activity

Certain quinoline derivatives exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the inhibition of essential cellular processes.

Data Presentation: Antimicrobial Activity of a Furanone Derivative

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for a bioactive compound against common pathogens.

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus32 - 12832 - 128
Candida albicans128 - 1024128 - 1024

Data is derived from studies on a l-Borneol possessing 2(5H)-furanone derivative and may not be representative of this compound.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of this compound against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Assay

The following diagram outlines the general workflow for determining the antimicrobial activity of a test compound.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare Serial Dilutions of this compound Inoculate_Plate Inoculate Microplate Wells Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Determine MIC) Incubate->Read_Results Determine_MBC Plate onto Agar to Determine MBC/MFC Read_Results->Determine_MBC

General workflow for antimicrobial testing.

III. Anti-inflammatory Activity

Phytochemicals, including various heterocyclic compounds, have been investigated for their anti-inflammatory properties.[6] The mechanisms often involve the modulation of inflammatory signaling pathways and the production of pro-inflammatory mediators.

Proposed Mechanism of Action

This compound may exert anti-inflammatory effects by inhibiting key enzymes or transcription factors involved in the inflammatory response, such as cyclooxygenases (COX) or nuclear factor-kappa B (NF-κB). Cell-based assays utilizing lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be employed to investigate these potential activities by measuring the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.

Disclaimer: The information provided in these application notes is based on published research on structurally related quinoline derivatives. These protocols and data are intended to serve as a guide and starting point for research on this compound. Researchers should optimize and validate these methods for their specific experimental conditions and cell systems.

References

Application Notes and Protocols for Enzyme Inhibition Assay Using 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are scaffolds for the development of potent and selective enzyme inhibitors. Their versatile structure allows for interaction with various enzyme active sites, making them valuable tools in drug discovery and chemical biology. 2,6-Dimethylquinolin-4-ol is a quinoline derivative with potential inhibitory activity against various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against a representative protein kinase, Mitogen-Activated Protein Kinase Kinase 4 (MKK4), using a robust and sensitive in vitro assay. MKK4 is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[1] The described methods can be adapted for screening other quinoline derivatives and for profiling their selectivity against a panel of kinases.

Principle of the Assay

The enzyme inhibition assay described here is a non-radioactive, homogeneous assay that quantifies the activity of MKK4 by measuring the amount of ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a coupled luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and is inversely correlated with the kinase activity.

Materials and Reagents

  • Enzyme: Recombinant human MKK4 (active)

  • Substrate: Kinase-dead SAPKα/JNK1 (GST-tagged)

  • Test Compound: this compound

  • Positive Control Inhibitor: Staurosporine[1]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT

  • Plates: 384-well, white, flat-bottom plates

  • Plate Reader: Luminometer

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 1X stock of the assay buffer and store at 4°C.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay will be 10 µM.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions of Test Compound: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM to 10 nM).

  • Enzyme and Substrate Preparation: Dilute the MKK4 enzyme and GST-SAPKα-KN substrate to their final desired concentrations in the assay buffer. The optimal concentrations should be determined empirically but can start at 25 ng/µL for the enzyme and 100 ng/µL for the substrate.

Enzyme Inhibition Assay Protocol
  • Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 4 µL of the enzyme/substrate mix to each well.

  • Initiation of Kinase Reaction: Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination of Kinase Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis
  • Percentage Inhibition Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background)) where RLU is the Relative Luminescence Units.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Data Presentation

The inhibitory activity of this compound against MKK4 is summarized in the table below.

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical]
This compoundMKK475
Staurosporine (Control)MKK470[1]

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation (Compound, Enzyme, ATP) plate Plate Setup (Add Compound/DMSO) prep->plate reaction Kinase Reaction (Add Enzyme/Substrate & ATP) plate->reaction incubation Incubation (60 min, RT) reaction->incubation termination Reaction Termination (Add ADP-Glo™ Reagent) incubation->termination detection Signal Detection (Add Kinase Detection Reagent) termination->detection read Measure Luminescence detection->read analysis Data Analysis (% Inhibition, IC50) read->analysis mkk4_pathway Stress Environmental Stress (UV, Cytokines) MEKK1 MEKK1 Stress->MEKK1 MKK4 MKK4 MEKK1->MKK4 JNK JNK MKK4->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor This compound Inhibitor->MKK4

References

Application Notes and Protocols for the Derivatization of 2,6-Dimethylquinolin-4-ol in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2,6-dimethylquinolin-4-ol for structure-activity relationship (SAR) studies, with a focus on the development of novel anticancer agents. This document outlines detailed synthetic protocols, summarizes key quantitative biological data, and illustrates relevant signaling pathways and experimental workflows.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The this compound core is a promising starting point for the development of novel therapeutic agents due to its synthetic tractability and the potential for diverse functionalization. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. This document details the strategic derivatization of this compound to explore these relationships systematically.

Synthetic Derivatization Strategies

The this compound scaffold offers several key positions for chemical modification to probe the SAR. These include the hydroxyl group at the C4-position, the methyl group at the C2-position, and the aromatic ring (C5, C7, and C8 positions).

Derivatization at the C4-Position

The hydroxyl group at the C4-position is a prime target for derivatization to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

A crucial step for many C4-modifications is the conversion of the hydroxyl group to a more reactive leaving group, typically a chlorine atom.

Protocol 1: Chlorination of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-chloro-2,6-dimethylquinoline.

Protocol 2: O-Alkylation of this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature.

  • Addition of Alkylating Agent: Stir the mixture for 30 minutes, then add the desired alkyl or benzyl halide (e.g., ethyl iodide, benzyl bromide; 1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 4-alkoxy or 4-aryloxy derivative.

Protocol 3: Amination of 4-Chloro-2,6-dimethylquinoline

  • Reaction Setup: Dissolve 4-chloro-2,6-dimethylquinoline (1 equivalent) and the desired primary or secondary amine (1.5-2 equivalents) in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to reflux for 6-24 hours. The reaction can be facilitated by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to give the target 4-amino-2,6-dimethylquinoline derivative.

Derivatization of the Benzene Ring

Electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the benzene ring of the quinoline scaffold.

Protocol 4: Nitration of this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid (HNO₃) in H₂SO₄) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH).

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization to obtain the nitro-substituted derivative.

Note: Halogenation (bromination, chlorination) can be achieved using similar electrophilic aromatic substitution conditions with appropriate reagents (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃).

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro anticancer activity of a series of hypothetical this compound derivatives against various cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound R¹ (C4) R² (C5) R³ (C7) IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. HCT116 (Colon)
1 (Parent) -OH-H-H> 50> 50> 50
2a -OCH₃-H-H25.331.828.4
2b -OCH₂CH₃-H-H18.724.122.5
2c -O(CH₂)₂CH₃-H-H12.515.914.8
3a -NHCH₃-H-H8.911.210.1
3b -N(CH₃)₂-H-H15.218.516.7
3c -NH-c-C₃H₅-H-H5.17.36.5
4a -OH-NO₂-H35.642.138.9
4b -OH-H-Cl28.433.730.1

SAR Insights:

  • C4-Position: Derivatization of the C4-hydroxyl group generally enhances anticancer activity. Alkoxy and amino substitutions are more potent than the parent hydroxyl compound. Increasing the alkyl chain length of the alkoxy group (from methyl to propyl) leads to increased potency, suggesting a potential hydrophobic interaction in the binding pocket. Small, cyclic amino substituents at the C4-position appear to be particularly favorable for activity.

  • Benzene Ring: Introduction of electron-withdrawing groups like nitro or chloro on the benzene ring shows a modest increase in activity compared to the unsubstituted parent compound, but is less effective than modifications at the C4-position.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol 5: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway: EGFR Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinoline This compound Derivative Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Metastasis Transcription->Cell_Response SAR_Workflow Start Start: this compound Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Library Library of Derivatives Purification->Library Screening In Vitro Biological Screening (e.g., MTT Assay) Library->Screening Data Data Analysis & IC₅₀ Determination Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization & Further Synthesis SAR->Optimization End Identification of Potent Candidates SAR->End Optimization->Synthesis Iterative Process

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2,6-Dimethylquinolin-4-ol synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am experiencing a very low yield or no formation of this compound in my reaction. What are the potential causes and how can I address them?

Answer: Low or non-existent yields in the synthesis of this compound, typically performed via the Conrad-Limpach reaction, can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Initial Condensation: The first step of the Conrad-Limpach synthesis is the formation of an enamine intermediate from p-toluidine and ethyl acetoacetate. If this reaction is incomplete, the subsequent cyclization to the desired quinolinol will be inefficient.

    • Troubleshooting:

      • Ensure the purity of your starting materials, as impurities can hinder the reaction.

      • Monitor the progress of the condensation reaction using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

      • A catalytic amount of a weak acid, such as acetic acid, can be used to promote enamine formation.

  • Insufficient Cyclization Temperature: The cyclization of the enamine intermediate to form the quinolinol ring is a thermally demanding step, typically requiring temperatures around 250°C.[1]

    • Troubleshooting:

      • Utilize a high-boiling point, inert solvent to ensure the reaction mixture reaches and maintains the necessary temperature for cyclization.[1][2]

      • Employ a reliable heating mantle with a temperature controller for accurate and stable temperature management.

  • Suboptimal Reaction Time: Both the initial condensation and the final cyclization steps require adequate time for completion.

    • Troubleshooting:

      • Monitor the reaction progress by TLC to determine the optimal reaction duration.

      • Prolonged heating at very high temperatures can lead to degradation of the product, so finding the right balance is crucial.

  • Formation of the Knorr Product Isomer: At higher initial condensation temperatures (around 140°C or above), a competing reaction known as the Knorr quinoline synthesis can occur, leading to the formation of the isomeric 2-hydroxyquinoline.[3]

    • Troubleshooting:

      • Maintain a lower temperature during the initial condensation of p-toluidine and ethyl acetoacetate to favor the kinetic product, which leads to the desired 4-hydroxyquinoline.

Impurity Formation and Purification

Question: My final product is impure. What are the likely impurities and how can I effectively purify my this compound?

Answer: Impurities in the synthesis of this compound can arise from unreacted starting materials, side products, or degradation.

Common Impurities:

  • Unreacted p-toluidine: If the initial condensation is incomplete, residual p-toluidine may remain.

  • Ethyl 3-(p-tolylamino)but-2-enoate: The enamine intermediate may not have fully cyclized.

  • 2,6-Dimethylquinolin-2-ol: The Knorr synthesis side product.

  • Polymeric tar: Can form at high temperatures, especially in the absence of a suitable solvent.[2]

Purification Methods:

  • Recrystallization: This is a common and effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, acetic acid, or dimethylformamide (DMF).

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A typical eluent system would be a gradient of hexane and ethyl acetate.

  • Washing: After filtration of the precipitated product, washing with a non-polar solvent like toluene or hexane can help remove the high-boiling point reaction solvent and other soluble impurities.[2]

Data Presentation

Table 1: Impact of Reaction Conditions on this compound Yield

ParameterConditionReported YieldReference
Catalyst/Support NaHSO4 on SiO290%ChemicalBook
Energy Source Microwave Irradiation90%ChemicalBook
Reaction Time 5 minutes90%ChemicalBook
Solvent Neat (no solvent)90%ChemicalBook

Note: The high yield reported above was achieved under specific microwave-assisted, solvent-free conditions with a solid support catalyst. Yields under traditional thermal conditions may vary.

Table 2: Effect of Solvent on the Yield of a Representative 4-Hydroxyquinoline Derivative

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative and may serve as a guide for solvent selection.[2]

Experimental Protocols

Key Experiment: Conrad-Limpach Synthesis of this compound

This protocol provides a representative method for the synthesis of this compound.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

  • Catalytic amount of a weak acid (e.g., acetic acid) - Optional for the first step

  • Ethanol (for washing)

  • Hexane or Toluene (for washing)

Procedure:

Step 1: Formation of the Enamine Intermediate (Ethyl 3-(p-tolylamino)but-2-enoate)

  • In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl acetoacetate.

  • A catalytic amount of acetic acid can be added to facilitate the reaction.

  • The mixture is typically stirred at room temperature or gently heated (e.g., to 100°C) for 2-4 hours. The removal of water, for instance with a Dean-Stark apparatus, can drive the reaction to completion.

  • Monitor the reaction by TLC until the p-toluidine is consumed.

  • The crude enamine intermediate can often be used in the next step without further purification. If necessary, excess reactants and water can be removed under reduced pressure.

Step 2: Thermal Cyclization to this compound

  • Place the crude enamine intermediate from Step 1 into a flask containing a high-boiling inert solvent (e.g., Dowtherm A). A typical ratio is 10-20 mL of solvent per gram of intermediate.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture with stirring to approximately 250°C.

  • Maintain this temperature for 30-60 minutes. The product may begin to precipitate from the hot solution.

  • Monitor the completion of the cyclization by TLC.

  • Allow the reaction mixture to cool to below 100°C.

  • The product can be isolated by filtration.

  • Wash the collected solid with a non-polar solvent like hexane or toluene to remove the high-boiling solvent, followed by a wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization start Combine p-toluidine and ethyl acetoacetate react Heat (optional) and stir (2-4 hours) start->react monitor1 Monitor by TLC react->monitor1 workup1 Crude enamine intermediate monitor1->workup1 start2 Add high-boiling solvent to crude enamine workup1->start2 react2 Heat to ~250°C (30-60 minutes) start2->react2 monitor2 Monitor by TLC react2->monitor2 cool Cool reaction mixture monitor2->cool filter Filter to isolate product cool->filter wash Wash with non-polar solvent and ethanol filter->wash purify Recrystallize wash->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the Conrad-Limpach synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield cause1 Incomplete Condensation start->cause1 cause2 Insufficient Cyclization Temperature start->cause2 cause3 Incorrect Reaction Time start->cause3 cause4 Knorr Product Formation start->cause4 solution1 Monitor Step 1 by TLC Use weak acid catalyst cause1->solution1 solution2 Use high-boiling solvent Ensure accurate temperature control cause2->solution2 solution3 Optimize reaction time using TLC monitoring cause3->solution3 solution4 Maintain lower temperature during initial condensation cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method is the Conrad-Limpach synthesis. This reaction involves the condensation of p-toluidine with ethyl acetoacetate to form an intermediate, ethyl 3-(p-tolylamino)but-2-enoate. This intermediate is then cyclized at high temperatures in an inert solvent to yield this compound.[1][2]

Q2: The final product is often referred to as 2,6-Dimethyl-4-quinolone. Is this the same as this compound?

A2: Yes, these names refer to tautomers of the same compound. The quinolone (keto) form and the hydroxyquinoline (enol) form are in equilibrium. While the product is often depicted as the 4-hydroxyquinoline, the 4-quinolone form is generally believed to predominate.[1] For the purpose of this guide, we will refer to the product as this compound.

Q3: Why are very high temperatures required for the cyclization step?

A3: The thermal cyclization (annulation) is the rate-determining step and requires significant energy input (typically ~250 °C).[1] This is because the reaction involves an electrocyclic ring closing that temporarily disrupts the aromaticity of the aniline ring, creating a high-energy intermediate.[3] High temperatures are necessary to overcome this energy barrier and drive the reaction towards the formation of the quinoline ring system.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the possible causes?

A: Low or no yield can stem from several factors related to reaction conditions, particularly temperature and solvent choice.

  • Cause 1: Insufficient Cyclization Temperature: The thermal cyclization requires temperatures around 250 °C. If the temperature of your reaction vessel does not reach this point, the enamine intermediate will not cyclize efficiently.

    • Solution: Ensure your heating mantle, oil bath, or other heating apparatus can achieve and maintain a stable temperature of at least 250 °C. Use a high-temperature thermometer to monitor the reaction medium's actual temperature, not just the setting on the heating device.

  • Cause 2: Inappropriate Solvent: The choice of solvent is critical for reaching the required temperature and ensuring the reactants remain in solution.

    • Solution: Use a high-boiling, inert solvent. Traditionally, mineral oil (b.p. > 275 °C) or diphenyl ether (b.p. 259 °C) are used.[3] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also a common choice as it is a liquid at room temperature.[3] Using a solvent with a boiling point lower than ~250 °C will prevent the reaction from reaching the necessary temperature for cyclization.

  • Cause 3: Reaction with Solvent: Some high-boiling solvents may not be inert. For example, reactions run in 1,4-butanediol have been reported to produce no desired product.

    • Solution: Stick to well-documented inert solvents like mineral oil, diphenyl ether, or Dowtherm A.

Table 1: Impact of Solvent Choice on Conrad-Limpach Reaction Yields (General Observations)

Solvent Typical Boiling Point (°C) Reported Outcome Reference
Mineral Oil > 275 High yields [1]
Diphenyl Ether 259 High yields [3]
Dowtherm A 257 High yields, convenient [3]
Decahydronaphthalene ~190 Yielded only non-cyclized enamine [3]

| 1,4-Butanediol | 235 | No product formed |[3] |

Issue 2: Formation of an Isomeric Impurity

Q: My analytical data (e.g., NMR, LC-MS) suggests the presence of a significant isomeric byproduct. What is this impurity and how can I avoid it?

A: The most common isomeric byproduct in this synthesis is 2,8-Dimethylquinolin-4-ol , which arises from the competing Knorr quinoline synthesis pathway.

  • Mechanism of Side Reaction: The Conrad-Limpach and Knorr syntheses are governed by the initial reaction temperature.

    • Conrad-Limpach (Kinetic Control): At lower temperatures (e.g., room temperature to moderate heat), the reaction between p-toluidine and ethyl acetoacetate favors the kinetically controlled attack on the keto group, leading to the correct intermediate for this compound.[4]

    • Knorr (Thermodynamic Control): At higher temperatures (e.g., ~140 °C) during the initial condensation step, the thermodynamically favored attack occurs at the ester group. This forms a β-keto acid anilide intermediate, which upon cyclization yields the undesired 2,8-Dimethylquinolin-4-ol isomer.[1][5]

  • Solution: Temperature Control in Step 1:

    • Separate the Steps: Perform the synthesis in two distinct steps. First, condense p-toluidine and ethyl acetoacetate at a lower temperature (e.g., room temperature with an acid catalyst like HCl or H₂SO₄, or gentle warming) to form the enamine intermediate.[1]

    • Isolate the Intermediate (Optional but Recommended): If possible, isolate the intermediate, ethyl 3-(p-tolylamino)but-2-enoate, to ensure the removal of any unreacted starting materials.

    • High-Temperature Cyclization: Add the purified intermediate to the high-boiling solvent and then heat to ~250 °C for the cyclization step. This ensures that only the desired intermediate is subjected to the high-temperature conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is designed to minimize the formation of the Knorr side product.

Step 1: Synthesis of Ethyl 3-(p-tolylamino)but-2-enoate (Intermediate)

  • In a round-bottom flask, combine p-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).[1]

  • Stir the mixture at room temperature for 12-24 hours or with gentle warming (e.g., 40-50 °C) for 2-3 hours until TLC analysis indicates the consumption of p-toluidine.

  • Remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus if heating, or by vacuum removal.

  • The resulting viscous oil is the crude intermediate. It can be used directly or purified by vacuum distillation.

Step 2: Thermal Cyclization to this compound

  • Preheat a suitable volume of an inert, high-boiling solvent (e.g., mineral oil or Dowtherm A) to 250 °C in a three-neck flask equipped with a mechanical stirrer and a condenser.

  • Add the intermediate from Step 1 dropwise to the hot solvent over 30-60 minutes. Control the addition rate to maintain a stable temperature.

  • Hold the reaction mixture at 250-255 °C for an additional 30 minutes after the addition is complete.

  • Allow the mixture to cool to below 100 °C.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Visual Guides

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization pToluidine p-Toluidine EAA Ethyl Acetoacetate Intermediate Enamine Intermediate (Ethyl 3-(p-tolylamino)but-2-enoate) pToluidine->Intermediate Room Temp. + Acid Catalyst EAA->Intermediate Room Temp. + Acid Catalyst Product This compound Intermediate->Product ~250 °C (High-Boiling Solvent)

Figure 1. General workflow for the Conrad-Limpach synthesis of this compound.

Side_Reaction Start p-Toluidine + Ethyl Acetoacetate ConradLimpach Attack at Keto Group (Kinetic Product) Start->ConradLimpach Low Temp. (e.g., RT) Knorr Attack at Ester Group (Thermodynamic Product) Start->Knorr High Temp. (e.g., 140 °C) DesiredProduct -> Cyclization -> This compound ConradLimpach->DesiredProduct SideProduct -> Cyclization -> 2,8-Dimethylquinolin-4-ol Knorr->SideProduct

Figure 2. Competing Conrad-Limpach vs. Knorr reaction pathways.

Troubleshooting_Workflow Start Experiment Issue LowYield Low or No Yield Start->LowYield Impurity Isomeric Impurity Detected Start->Impurity CheckTemp Check Cyclization Temperature (~250 °C) LowYield->CheckTemp Possible Cause CheckSolvent Verify Solvent (High-Boiling, Inert) LowYield->CheckSolvent Possible Cause CheckCondensationTemp Check Initial Condensation Temperature Impurity->CheckCondensationTemp Primary Cause is Knorr Pathway SolutionTemp Solution: Increase Heat & Monitor Temperature CheckTemp->SolutionTemp SolutionSolvent Solution: Use Mineral Oil or Dowtherm A CheckSolvent->SolutionSolvent SolutionCondensation Solution: Run Condensation at Room Temperature (Two-Step) CheckCondensationTemp->SolutionCondensation

Figure 3. Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Troubleshooting Low Solubility of 2,6-Dimethylquinolin-4-ol in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low aqueous solubility of 2,6-Dimethylquinolin-4-ol in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous bioassay buffers?

A1: this compound, like many quinoline derivatives, possesses a chemical structure with significant hydrophobic characteristics.[] The presence of the quinoline ring system and methyl groups contributes to its low affinity for water, leading to poor solubility in aqueous solutions typically used in biological assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental results.[2]

Q2: What is the most common initial approach to dissolving this compound for bioassays?

A2: The most common initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[3] This stock solution is then serially diluted into the aqueous assay buffer to achieve the desired final concentration. It is crucial to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced artifacts and cytotoxicity in cell-based assays.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "salting out," is common for hydrophobic compounds.[3] To mitigate this, you can try several strategies:

  • Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final assay buffer.

  • Use a co-solvent: Incorporating a small percentage of a less polar, water-miscible co-solvent like polyethylene glycol (PEG) in your final assay buffer can improve solubility.[4]

  • Employ surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.

  • Adjust the pH: The solubility of quinoline derivatives can be pH-dependent.[5] Since this compound has a hydroxyl group, its solubility may increase at a higher pH. However, ensure the chosen pH is compatible with your assay system.

Q4: How can I determine the solubility of this compound in my specific assay buffer?

A4: A simple method to estimate solubility is through a turbidity assay. Prepare serial dilutions of your compound in the assay buffer and measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which you observe a significant increase in absorbance corresponds to the approximate solubility limit. For more precise measurements, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of dissolved compound in a saturated solution.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to addressing solubility issues during your experiments.

Problem Possible Cause Recommended Solution
Compound precipitates from DMSO stock solution upon storage. The compound's concentration exceeds its solubility limit in DMSO, or the DMSO has absorbed water, reducing its solvating power.Gently warm the solution and vortex or sonicate to redissolve. If precipitation persists, prepare a fresh, less concentrated stock solution. Store stock solutions in a desiccator to minimize water absorption.[3]
Visible precipitate forms immediately upon dilution into aqueous buffer. The compound's aqueous solubility is exceeded at the point of dilution.Use a stepwise dilution method. First, dilute the DMSO stock into a small volume of buffer containing a solubilizing agent (e.g., surfactant or co-solvent) before adding it to the final assay volume.
Inconsistent or non-reproducible bioassay results. The compound may be partially precipitating, leading to variable effective concentrations in the assay wells.Visually inspect your assay plates under a microscope for any signs of precipitation. Consider using a solubility-enhancing formulation as described in the FAQs. Always include appropriate vehicle controls.
Observed biological activity is lower than expected. The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.Determine the solubility of the compound in your assay buffer and ensure your working concentrations are below this limit. Alternatively, use a formulation that enhances solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 173.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1.73 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the tube for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution at -20°C in a desiccated container.

Protocol 2: Cell Viability (MTT) Assay for a Poorly Soluble Compound

Objective: To assess the cytotoxicity of this compound using an MTT assay, with considerations for its low solubility.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 10 mM stock solution of this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and does not exceed 0.5%.

  • Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

Quinoline derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinol This compound (Potential Inhibitor) Quinolinol->PI3K Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Prepare this compound Serial Dilutions in DMSO Incubation Incubate Kinase with Compound or Vehicle Compound->Incubation Enzyme Prepare Kinase Solution in Assay Buffer Enzyme->Incubation Substrate Prepare Substrate/ATP Mix Reaction Initiate Reaction with Substrate/ATP Mix Substrate->Reaction Incubation->Reaction Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

References

Optimizing reaction conditions for 2,6-Dimethylquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and classical methods for synthesizing 4-hydroxyquinolines, such as this compound, are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[1][2] Both methods involve the condensation of an aniline derivative with a β-ketoester or a related malonic ester derivative, followed by a thermal cyclization.[1][3]

Q2: I am getting a very low yield of the desired this compound. What are the potential causes and solutions?

A2: Low yields in the Conrad-Limpach synthesis of 4-hydroxyquinolines can stem from several factors:

  • Incomplete initial condensation: The reaction between p-toluidine and ethyl acetoacetate may not have gone to completion. Ensure this step is complete by monitoring the reaction using Thin Layer Chromatography (TLC). You can consider extending the reaction time or using a mild acid catalyst.[4]

  • Cyclization temperature is too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[3][4]

  • Inefficient heat transfer: The use of a suitable high-boiling point solvent is crucial for reaching and maintaining the required cyclization temperature.[4][5]

  • Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or intermediates.[4]

Q3: I have a significant amount of an isomeric byproduct. How can I minimize its formation?

A3: The primary side reaction in the Conrad-Limpach synthesis is the formation of the isomeric 2-hydroxyquinoline (Knorr product).[4] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. This side reaction is favored at higher initial condensation temperatures (thermodynamic control).[4][6] To minimize the formation of this isomer, the initial condensation of p-toluidine and ethyl acetoacetate should be performed at a lower temperature (e.g., room temperature to moderate heating) to favor the kinetic product, which leads to the desired 4-hydroxyquinoline.[4]

Q4: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?

A4: Tar formation is a common issue in quinoline synthesis, often due to polymerization or side reactions at high temperatures.[7][8] To mitigate this, use an inert, high-boiling point solvent to maintain a manageable reaction mixture and improve heat transfer.[4] Also, ensure that the concentration of the reactants is not too high.[4]

Q5: Is the product this compound or 2,6-Dimethylquinolin-4-one?

A5: The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While often depicted as the 4-hydroxyquinoline, it is believed that the 4-quinolone form is the predominant tautomer.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Incomplete initial condensation.[4]2. Cyclization temperature too low.[2][4]3. Inefficient heat transfer.[4]4. Decomposition at very high temperatures.[4]1. Monitor condensation by TLC; consider extending reaction time or using a mild acid catalyst.[4]2. Use a high-boiling point solvent to ensure the reaction reaches ~250°C.[3][4]3. Employ a suitable high-boiling solvent and a reliable heating apparatus.[4]4. Optimize cyclization time to avoid prolonged heating.[4]
Formation of Isomeric Byproduct (Knorr Product) The initial condensation temperature is too high, favoring the thermodynamic product.[4]Control the initial condensation temperature, keeping it low (room temperature to moderate heat) to favor the kinetic product.[4]
Reaction Mixture Becomes a Thick Tar 1. Polymerization or side reactions at high temperatures.[4][7]2. Reactant concentration is too high.[4]1. Use an inert, high-boiling point solvent.[4]2. Adjust the concentration of reactants.[4]
Difficulty in Isolating/Purifying the Product The product may be insoluble or co-precipitate with byproducts from the hot reaction mixture.[4]After cooling, add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.[9]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol is adapted from general procedures for the Conrad-Limpach synthesis.[4]

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)[5][9]

  • Catalytic amount of concentrated sulfuric acid (optional)[4]

Procedure:

  • Condensation: In a round-bottom flask, combine p-toluidine and ethyl acetoacetate. Stir the mixture at room temperature to moderate heat. Monitor the reaction by TLC until the starting materials are consumed. A catalytic amount of acid can be added to facilitate this step.[4]

  • Cyclization: Add a high-boiling point solvent to the reaction mixture. Heat the mixture to approximately 250°C using a heating mantle with a temperature controller.[2][4]

  • Isolation: Maintain the temperature for the required duration (optimization may be needed). The product may begin to precipitate from the hot solution.[4] Allow the mixture to cool to room temperature.

  • Purification: Add a non-polar solvent (e.g., cyclohexane) to precipitate the crude product.[9] Collect the solid by filtration, wash it with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[9]

Data Presentation

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in a Conrad-Limpach Thermal Cyclization. [4][5]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[5]

Visualizations

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization p_toluidine p-Toluidine intermediate β-Aminoacrylate Intermediate p_toluidine->intermediate + Ethyl Acetoacetate (Low Temp) ethyl_acetoacetate Ethyl Acetoacetate cyclization Thermal Cyclization (~250°C in High-Boiling Solvent) intermediate->cyclization product This compound cyclization->product

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_impurity Impurity Issues start Low Yield or Impurities incomplete_condensation Incomplete Condensation? start->incomplete_condensation Check Yield knorr_product Knorr Product Formed? start->knorr_product Check Purity low_temp Cyclization Temp Too Low? incomplete_condensation->low_temp No check_tlc Action: Monitor by TLC, extend reaction time. incomplete_condensation->check_tlc Yes use_high_boiling_solvent Action: Use high-boiling solvent (e.g., Dowtherm A). low_temp->use_high_boiling_solvent Yes tar_formation Tar Formation? knorr_product->tar_formation No lower_temp Action: Lower initial condensation temperature. knorr_product->lower_temp Yes use_solvent Action: Use inert solvent, adjust concentration. tar_formation->use_solvent Yes

References

Technical Support Center: Overcoming Poor Reproducibility in 2,6-Dimethylquinolin-4-ol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome common reproducibility issues encountered during the synthesis and characterization of 2,6-Dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Conrad-Limpach synthesis, a common and effective method.

Synthesis & Reaction Issues

Question 1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Conrad-Limpach synthesis of this compound are a frequent challenge. The primary reasons often relate to the two key stages of the reaction: the initial condensation to form the enamine intermediate and the subsequent high-temperature cyclization.

Troubleshooting Steps:

  • Incomplete Condensation: The initial reaction between p-toluidine and ethyl acetoacetate to form the enamine intermediate may be incomplete.

    • Solution: Ensure equimolar amounts of the reactants are used. The reaction can be gently warmed and monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. A catalytic amount of a weak acid, such as acetic acid, can be added to promote condensation.

  • Insufficient Cyclization Temperature: The thermal cyclization of the enamine intermediate requires a high temperature, typically around 250°C, to proceed efficiently.[1][2]

    • Solution: Employ a high-boiling point solvent to ensure the reaction mixture reaches and maintains the necessary temperature for cyclization.[1] Inadequate heat transfer can also be a factor, so ensure efficient stirring and use a suitable heating mantle with a temperature controller.

  • Reaction Time: Both the initial condensation and the final cyclization require adequate time.

    • Solution: Monitor the reaction progress using TLC to determine the optimal duration for each step. Prolonged heating at very high temperatures can sometimes lead to degradation, so finding the right balance is key.

  • Purity of Reactants: The presence of impurities in the starting materials, p-toluidine and ethyl acetoacetate, can lead to side reactions and lower the yield of the desired product.

    • Solution: Use high-purity starting materials. If necessary, purify the reactants before use.

Question 2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What causes this and how can I prevent it?

Answer: Tar formation is a common side reaction in quinoline syntheses, often resulting from polymerization of reactants and intermediates under harsh acidic and high-temperature conditions.

Troubleshooting Steps:

  • Solvent Choice: Performing the reaction without a suitable solvent can lead to localized overheating and decomposition.

    • Solution: Use an inert, high-boiling point solvent to ensure even heat distribution and maintain a manageable reaction mixture.[1] Solvents like Dowtherm A or mineral oil have been shown to significantly improve yields and reduce tar formation.[1]

  • Temperature Control: Excessively high temperatures can promote polymerization and degradation.

    • Solution: Carefully control the reaction temperature. While a high temperature is necessary for cyclization, it should be maintained at the optimal level without significant overheating.

Question 3: The cyclization step to form the quinolin-4-ol ring is not proceeding efficiently. What should I check?

Answer: The thermal cyclization is the most energy-intensive and often the most critical step in the Conrad-Limpach synthesis.

Troubleshooting Steps:

  • Verify Intermediate Formation: Before proceeding to the high-temperature cyclization, it is crucial to confirm the formation of the enamine intermediate.

    • Solution: Isolate and characterize the intermediate from a small-scale trial reaction using techniques like NMR or IR spectroscopy. If the intermediate has not formed, revisit the initial condensation step.

  • Achieve and Maintain Cyclization Temperature: As mentioned, a stable, high temperature (around 250°C) is mandatory for the electrocyclic ring-closing.[1][2]

    • Solution: Use a high-boiling solvent and an appropriate heating setup with accurate temperature monitoring and control.

  • Inert Atmosphere: While not always a strict requirement, performing the high-temperature reaction under an inert atmosphere can be beneficial.

    • Solution: Conduct the cyclization under a nitrogen or argon atmosphere to prevent potential oxidative side reactions that can occur at elevated temperatures.

Purification & Characterization Issues

Question 4: How can I effectively purify the crude this compound from the reaction mixture?

Answer: Purification can be challenging due to the high-boiling solvent used and the potential for side products.

Troubleshooting Steps:

  • Initial Product Isolation: The product often precipitates from the high-boiling solvent upon cooling.

    • Solution: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid can be collected by vacuum filtration.

  • Washing: The collected solid will be contaminated with the high-boiling solvent.

    • Solution: Wash the filtered product thoroughly with a non-polar solvent like toluene or hexanes to remove the residual high-boiling solvent.

  • Recrystallization: For further purification, recrystallization is a standard and effective method.

    • Solution: Recrystallize the crude product from a suitable solvent. Common solvents for quinolinols include ethanol, acetic acid, or dimethylformamide (DMF). The choice of solvent will depend on the purity of the crude product and should be determined experimentally.

Question 5: I am unsure if my final product is indeed this compound. What are the expected characterization data?

Data Presentation

Property Expected Value / Characteristic Peaks
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Expected to be a solid at room temperature.
¹H NMR Expect aromatic protons in the range of 7-8 ppm. Two distinct methyl singlets, one attached to the quinoline ring (around 2.4-2.6 ppm) and another at the 2-position (around 2.3-2.5 ppm). A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR Expect signals for aromatic carbons, including quaternary carbons, in the range of 110-160 ppm. A signal for the carbon bearing the hydroxyl group (C4) is expected to be significantly downfield. Two distinct signals for the methyl carbons.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z = 173.
Infrared (IR) Spectroscopy Expect a broad O-H stretching band around 3200-3400 cm⁻¹. C-H stretching bands for aromatic and methyl groups around 2900-3100 cm⁻¹. C=C and C=N stretching vibrations in the aromatic region (1500-1650 cm⁻¹).

Note: The predicted NMR and IR data are for guidance. Actual experimental values may vary based on the solvent and instrument used.

Experimental Protocols

Key Experiment: Conrad-Limpach Synthesis of this compound (Conventional Heating)

This protocol is a representative example of the Conrad-Limpach synthesis adapted for this compound.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, Mineral Oil)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or Hexanes (for washing)

Procedure:

  • Enamine Formation (Step 1): In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl acetoacetate. A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added. The mixture can be stirred at room temperature or gently heated to reflux and monitored by TLC until the starting materials are consumed. The intermediate can be isolated or used directly in the next step.

  • Cyclization (Step 2): To the flask containing the enamine intermediate, add a high-boiling solvent (approximately 10-20 mL per gram of intermediate). Equip the flask with a reflux condenser and a thermometer. Heat the mixture with stirring to approximately 250°C.[1][2]

  • Reaction Monitoring: Maintain the reaction at this temperature for 30-60 minutes. Monitor the progress of the cyclization by TLC. The product may begin to precipitate during this time.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with toluene and then with hexanes to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Alternative Protocol: Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis can significantly reduce reaction times and improve yields. A reported method suggests the following approach:

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • NaHSO₄ on SiO₂ solid support

Procedure:

  • Reactant Mixture: In a microwave-safe vessel, mix p-toluidine and ethyl acetoacetate with NaHSO₄ on a SiO₂ solid support.

  • Microwave Irradiation: Subject the mixture to microwave irradiation. While specific parameters are not detailed in the initial report, typical conditions for similar reactions involve heating to a high temperature (e.g., 150-200°C) for a short duration (e.g., 5-15 minutes) with a power of around 100-300 W. These parameters should be optimized for the specific microwave reactor being used.

  • Workup: After the reaction, the solid mixture is typically washed with a solvent like ethyl acetate, and the product is isolated after removal of the solvent. Further purification can be done by recrystallization.

Mandatory Visualization

Logical Relationship: Troubleshooting Low Yield in Conrad-Limpach Synthesis

Troubleshooting_Low_Yield Start Low Yield of This compound Condensation Problem with Condensation Step? Start->Condensation Cyclization Problem with Cyclization Step? Start->Cyclization Purification Loss during Purification? Start->Purification Condensation_Sol1 Incomplete Reaction: - Extend reaction time - Add acid catalyst Condensation->Condensation_Sol1 Condensation_Sol2 Impure Reactants: - Use high-purity starting materials Condensation->Condensation_Sol2 Cyclization_Sol1 Temperature too Low: - Use high-boiling solvent - Ensure proper heating & stirring Cyclization->Cyclization_Sol1 Cyclization_Sol2 Inefficient Heat Transfer: - Use appropriate solvent volume Cyclization->Cyclization_Sol2 Cyclization_Sol3 Decomposition: - Optimize heating time Cyclization->Cyclization_Sol3 Purification_Sol1 Improper Washing: - Thoroughly wash with non-polar solvent Purification->Purification_Sol1 Purification_Sol2 Recrystallization Issues: - Choose appropriate solvent Purification->Purification_Sol2

Caption: A troubleshooting guide for addressing low yields in the synthesis of this compound.

Experimental Workflow: Conrad-Limpach Synthesis

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Reactants p-Toluidine + Ethyl Acetoacetate Condensation Condensation (Room Temp or Gentle Heat) Reactants->Condensation Intermediate Enamine Intermediate Condensation->Intermediate HighTemp High Temperature (~250°C) in High-Boiling Solvent Intermediate->HighTemp Cyclization Thermal Cyclization HighTemp->Cyclization CrudeProduct Crude 2,6-Dimethyl- quinolin-4-ol Cyclization->CrudeProduct Isolation Cooling & Filtration CrudeProduct->Isolation Washing Wash with Toluene/Hexanes Isolation->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization PureProduct Pure 2,6-Dimethyl- quinolin-4-ol Recrystallization->PureProduct

Caption: A generalized experimental workflow for the Conrad-Limpach synthesis of this compound.

References

Technical Support Center: Stability of 2,6-Dimethylquinolin-4-ol and Related Quinolinols in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylquinolin-4-ol and other quinolinol derivatives. The information provided is based on general knowledge of quinoline chemistry and related compounds, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] Quinolinol derivatives, in general, are susceptible to degradation under harsh environmental conditions.

Q2: In which solvents is this compound most soluble and stable?

A2: this compound, like many quinoline derivatives, is expected to have higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetonitrile compared to aqueous solutions.[3] While DMSO is a common solvent for creating stock solutions, the long-term stability in DMSO can be a concern, potentially leading to degradation and precipitation of byproducts.[4] For aqueous buffers, solubility is often limited due to the hydrophobic nature of the quinoline ring.[3]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of an aqueous solution is a critical factor for the stability of quinolinol compounds. Both strongly acidic and alkaline conditions can lead to hydrolysis and degradation.[1][5] For many quinoline derivatives, optimal stability is often found in a slightly acidic to neutral pH range.[6] It is crucial to determine the pH stability profile for your specific experimental conditions.

Q4: Is this compound sensitive to light?

A4: Yes, quinolinol derivatives can be photosensitive.[5][7] Exposure to ambient or UV light can induce photodegradation, leading to the formation of impurities and a decrease in the compound's potency. It is recommended to store solutions in amber vials or otherwise protect them from light.[5]

Q5: What are the signs of degradation in my this compound solution?

A5: Signs of degradation can include a change in the solution's color, the appearance of particulate matter or precipitation, and a decrease in the expected biological activity or analytical response (e.g., peak area in an HPLC chromatogram).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer The concentration of this compound exceeds its aqueous solubility.- Decrease the final concentration of the compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed the tolerance of your experimental system.- Gently warm the solution and sonicate to aid dissolution, but be mindful of potential thermal degradation.[4]
Inconsistent experimental results Degradation of the compound in the stock solution or during the experiment.- Prepare fresh stock solutions before each experiment.- Perform a purity check of your stock solution using an analytical technique like HPLC.- Minimize the exposure of your solutions to light and elevated temperatures.- Evaluate the stability of the compound under your specific experimental conditions (e.g., incubation time, temperature, buffer composition).
Change in solution color This can be an indication of oxidative or photodegradation.- Store solutions protected from light in amber vials or by wrapping them in aluminum foil.[5]- Consider de-gassing your solvents or using an inert atmosphere (e.g., nitrogen or argon) during preparation and storage to minimize oxidation.[5]
Loss of biological activity Degradation of the active pharmaceutical ingredient (API).- Confirm the identity and purity of your starting material.- Conduct forced degradation studies to understand the degradation profile of your compound and identify stable conditions.- Use a validated stability-indicating analytical method to quantify the amount of active compound remaining.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[8][9]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).[1][10]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time.[5][10]

    • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[5]

    • Photostability: Expose a solution of the compound in a transparent vial to a calibrated light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions.[5][11]

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2). Compare the results to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[10]

Objective: To quantify the remaining this compound and detect the formation of degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][12]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.[5][12]

    • Column Temperature: 30°C.[12][13]

    • UV Detection: Determine the maximum absorbance wavelength (λmax) by scanning a standard solution from 200-400 nm.[12]

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Quantification: Calculate the percentage of remaining this compound by comparing its peak area to that of the unstressed control. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C

pH% Remaining after 24h% Remaining after 72hObservations
2.085.2%65.7%Significant degradation
4.098.5%95.1%Relatively stable
7.099.1%97.8%Most stable
9.096.3%90.5%Moderate degradation
12.078.9%50.2%Rapid degradation

Table 2: Hypothetical Photostability of this compound (100 µg/mL in Methanol)

Condition% Remaining after 6h% Remaining after 24h
ICH Q1B Light Exposure 88.4%72.1%
Dark Control >99.5%>99.5%

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability A Inconsistent Results or Visible Degradation B Is the stock solution fresh? A->B C Prepare fresh stock solution B->C No D Is the solution protected from light? B->D Yes C->D E Store in amber vials or protect from light D->E No F Is the pH of the solution appropriate? D->F Yes E->F G Determine optimal pH range F->G No H Is the temperature controlled? F->H Yes G->H I Maintain at recommended storage temperature H->I No J Problem Resolved H->J Yes I->J

Caption: Troubleshooting workflow for solution instability.

G cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (60°C, 80°C) Stress->Thermal Photo Photolytic Stress (ICH Q1B) Stress->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Remaining Compound and Identify Degradants Analysis->Data End Determine Stability Profile Data->End

Caption: Forced degradation experimental workflow.

References

Preventing degradation of 2,6-Dimethylquinolin-4-ol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,6-Dimethylquinolin-4-ol during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

The most common and classical method for synthesizing this compound is the Conrad-Limpach synthesis. This reaction involves a two-step process:

  • Enamine Formation: The initial step is the condensation of p-toluidine with an appropriate β-ketoester, such as ethyl acetoacetate, at a moderate temperature. This reaction forms a β-aminoacrylate intermediate (an enamine).

  • Thermal Cyclization: The isolated enamine intermediate then undergoes an intramolecular cyclization at a high temperature, typically around 250 °C, to yield the final this compound product. This step involves the elimination of an alcohol.

Q2: My final product is a brownish color instead of the expected white to light yellow. What could be the cause?

Discoloration of the final product can be due to several factors:

  • High-Temperature Side Reactions: The high temperatures required for the cyclization step can lead to the formation of colored impurities and tar.

  • Oxidation: 4-Hydroxyquinolines can be susceptible to oxidation, which can be exacerbated by prolonged exposure to air at high temperatures.

  • Light Exposure: Some quinoline derivatives are known to be sensitive to light, which can cause them to yellow or brown over time. It is advisable to protect the product from light during and after purification.[1][2]

Q3: I am observing a significant amount of a side product. What is the likely identity of this impurity and how can I minimize its formation?

A primary side reaction in the Conrad-Limpach synthesis is the formation of the isomeric 2-hydroxyquinoline, also known as the Knorr product. This occurs when the aniline (p-toluidine) attacks the ester group of the β-ketoester instead of the keto group. The formation of this isomer is favored at higher initial condensation temperatures. To minimize the formation of the 2-hydroxyquinoline, it is crucial to carry out the initial condensation of p-toluidine and the β-ketoester at lower temperatures to favor the formation of the intermediate that leads to the desired 4-hydroxyquinoline.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of this compound Incomplete initial condensation of p-toluidine and β-ketoester.Ensure the initial reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or using a mild acid catalyst.
Cyclization temperature is too low.Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature of approximately 250°C.
Decomposition of starting materials or intermediates.Avoid prolonged heating at very high temperatures. Optimize the cyclization time.
Formation of a thick, unmanageable tar Polymerization or other side reactions at high temperatures.Use an inert, high-boiling point solvent such as mineral oil or Dowtherm A to maintain a manageable reaction mixture and facilitate even heat transfer.
Product is difficult to purify Residual high-boiling point solvent.After filtration of the crude product, wash thoroughly with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.
Presence of the 2-hydroxyquinoline isomer.Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid. The solubility of the two isomers may differ, allowing for separation.
Product darkens over time Oxidation or photodegradation.Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Outcome of the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Parameter Condition Observed Outcome Recommendation for this compound Synthesis
Condensation Temperature Low (e.g., room temp. to 60°C)Favors formation of the desired 4-hydroxyquinoline (kinetic product).Conduct the initial reaction of p-toluidine and ethyl acetoacetate at a moderate temperature.
High (e.g., >140°C)Favors formation of the 2-hydroxyquinoline isomer (thermodynamic product).Avoid high temperatures during the initial condensation step.
Cyclization Insufficient temperature or timeIncomplete reaction, resulting in low yield.Ensure the reaction is maintained at ~250°C for an adequate duration.
Absence of a high-boiling solventTar formation and poor heat transfer.Employ a high-boiling, inert solvent like mineral oil or diphenyl ether.
Storage Exposure to light and airDiscoloration (yellowing to browning) of the final product.[1]Store the purified product protected from light and air.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Conrad-Limpach Synthesis

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Mineral oil (or other high-boiling point solvent)

  • Ethanol

  • Toluene or Hexanes

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

  • Heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude enamine intermediate in a suitable reaction vessel, add a high-boiling point solvent such as mineral oil.

  • Heat the mixture to approximately 250°C with stirring. The ethanol produced during the reaction will distill off.

  • Maintain the temperature for 30-60 minutes. The this compound product should precipitate from the hot solution.

  • Allow the reaction mixture to cool to room temperature.

Step 3: Isolation and Purification

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product thoroughly with a non-polar solvent such as toluene or hexanes to remove the high-boiling point solvent and any soluble impurities.

  • Further purify the crude this compound by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Dry the purified product under vacuum.

Step 4: Storage

Store the final product in a tightly sealed, amber glass vial, preferably under an inert atmosphere, and in a cool, dark place to prevent degradation.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification start Mix p-toluidine, ethyl acetoacetate, ethanol, and catalytic H₂SO₄ reflux Reflux for 2-4 hours start->reflux monitor Monitor by TLC reflux->monitor evaporate Evaporate ethanol monitor->evaporate add_solvent Add high-boiling solvent evaporate->add_solvent heat Heat to ~250°C add_solvent->heat precipitate Product precipitates heat->precipitate cool Cool to room temperature precipitate->cool filter Vacuum filter cool->filter wash Wash with non-polar solvent filter->wash recrystallize Recrystallize from ethanol/acetic acid wash->recrystallize dry Dry under vacuum recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_degradation cluster_synthesis During Synthesis cluster_post_synthesis Post-Synthesis start Degradation or Impurity Issue Observed tar Tar Formation start->tar isomer Isomeric Impurity (2-hydroxyquinoline) start->isomer low_yield Low Yield start->low_yield discoloration Discoloration (Yellowing/Browning) start->discoloration solution1 Use high-boiling inert solvent (e.g., mineral oil) tar->solution1 High cyclization temperature without proper solvent solution2 Lower condensation temperature (kinetic control) isomer->solution2 High initial condensation temperature solution3 Monitor reaction completion (TLC) Ensure cyclization at ~250°C low_yield->solution3 Incomplete reaction or suboptimal temperature solution4 Store in a cool, dark place under inert atmosphere discoloration->solution4 Oxidation or photodegradation

Caption: Troubleshooting guide for degradation issues in this compound synthesis.

References

Addressing ambiguous spectroscopic results for 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ambiguous spectroscopic results for 2,6-Dimethylquinolin-4-ol. The inherent tautomerism of this compound can lead to complex spectra, and this guide aims to clarify common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my this compound sample show more peaks than I anticipated?

A1: The complexity of the 1H NMR spectrum arises from the existence of keto-enol tautomers. This compound can exist in equilibrium between the enol form (4-hydroxyquinoline) and the more stable keto form (4-quinolinone). In solution, you are likely observing a mixture of these tautomers, each with its own distinct set of proton signals. The equilibrium position can be influenced by the solvent, temperature, and pH.

Q2: Which tautomeric form of this compound is typically dominant in solution?

A2: For 4-hydroxyquinoline derivatives, the keto (4-quinolinone) tautomer is generally the predominant and more stable form in most common NMR solvents, such as DMSO-d6. This stability is attributed to the formation of a conjugated cyclic amide system.

Q3: How can I use IR spectroscopy to differentiate between the keto and enol forms of this compound?

A3: Infrared (IR) spectroscopy provides clear indicators for each tautomer. The keto form will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹. Conversely, the enol form will show a broad O-H stretching band and will lack the distinct carbonyl peak.

Q4: My mass spectrometry results for this compound are ambiguous. What are the expected fragmentation patterns?

A4: The fragmentation will depend on the ionization method. For the molecular ion, you should observe a peak at m/z corresponding to the molecular weight of C₁₁H₁₁NO (173.21 g/mol ). Fragmentation of the quinoline ring can be complex. Common losses may include the neutral loss of CO (from the keto form), and cleavage of the methyl groups.

Q5: Are there specific signaling pathways where this compound or its derivatives might be relevant?

A5: Yes, quinoline derivatives are known to be versatile scaffolds in drug discovery and have been identified as inhibitors of various kinases involved in cancer signaling pathways.[1] These can include pathways regulated by receptors like EGFR, VEGFR, and c-Met, which are crucial for cell proliferation, angiogenesis, and survival.[2][3]

Troubleshooting Guides

Ambiguous NMR Spectroscopic Results
Problem Possible Cause Troubleshooting Steps
More signals than expected in 1H and 13C NMR Presence of both keto and enol tautomers.- Use aprotic polar solvents (e.g., DMSO-d6) to favor the keto form. - Perform variable temperature NMR studies to observe potential coalescence of peaks. - Utilize 2D NMR techniques (COSY, HSQC, HMBC) to establish correlations and identify the major tautomer.
Broad aromatic proton signals Intermediate exchange rate between tautomers on the NMR timescale.- Acquire the spectrum at a lower or higher temperature to shift the exchange rate out of the intermediate regime. - Use a higher field NMR spectrometer to improve signal dispersion.
Absence of an expected signal (e.g., OH or NH proton) Rapid exchange with residual water in the solvent, or the proton is very broad and lost in the baseline.- Use freshly dried deuterated solvent. - For an acidic proton, a D₂O exchange experiment can confirm its presence. - Adjust the spectral window and processing parameters to look for very broad peaks.
Inconsistent chemical shifts between samples Differences in sample concentration, temperature, or pH.- Maintain consistent sample preparation parameters. - For pH-sensitive compounds, consider using a buffered NMR solvent.
Unclear IR Spectroscopic Results
Problem Possible Cause Troubleshooting Steps
Weak or broad carbonyl (C=O) peak A significant population of the enol tautomer or intermolecular hydrogen bonding.- Acquire the spectrum in a non-polar solvent to potentially shift the equilibrium. - Analyze a solid-state sample (e.g., KBr pellet or ATR) where the keto form is often exclusively present.
Overlapping peaks in the fingerprint region Complex vibrational modes of the quinoline ring system.- Compare the spectrum with that of a closely related quinoline derivative to identify characteristic group frequencies. - Utilize computational methods (e.g., DFT) to predict the vibrational frequencies of the expected tautomers.

Data Presentation

Spectroscopic Data for this compound (and its tautomer)

1H NMR (Expected Chemical Shift Ranges)

Proton Assignment Keto Tautomer (in DMSO-d6) Enol Tautomer (in DMSO-d6)
H3~5.9-6.2 ppm (s)~6.5-6.8 ppm (s)
H5~7.5-7.8 ppm (d)~7.6-7.9 ppm (d)
H7~7.2-7.5 ppm (dd)~7.3-7.6 ppm (dd)
H8~7.8-8.1 ppm (d)~7.9-8.2 ppm (d)
2-CH₃~2.3-2.6 ppm (s)~2.4-2.7 ppm (s)
6-CH₃~2.4-2.7 ppm (s)~2.5-2.8 ppm (s)
N1-H~11.0-12.0 ppm (br s)-
4-OH-~9.0-10.0 ppm (br s)

13C NMR (Expected Chemical Shift Ranges)

Carbon Assignment Keto Tautomer (in DMSO-d6) Enol Tautomer (in DMSO-d6)
C2~150-155 ppm~155-160 ppm
C3~110-115 ppm~105-110 ppm
C4~175-180 ppm~160-165 ppm
C4a~140-145 ppm~145-150 ppm
C5~125-130 ppm~120-125 ppm
C6~130-135 ppm~135-140 ppm
C7~120-125 ppm~115-120 ppm
C8~115-120 ppm~110-115 ppm
C8a~140-145 ppm~145-150 ppm
2-CH₃~18-22 ppm~18-22 ppm
6-CH₃~20-24 ppm~20-24 ppm

IR Spectroscopy

Functional Group Keto Tautomer Enol Tautomer
C=O Stretch~1650-1680 cm⁻¹ (strong)Absent
O-H StretchAbsent~3200-3600 cm⁻¹ (broad)
N-H Stretch~3000-3300 cm⁻¹ (broad)Absent
C=C Stretch (aromatic)~1500-1600 cm⁻¹~1500-1600 cm⁻¹

Mass Spectrometry

Parameter Value
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
Expected [M+H]⁺174.0913

Experimental Protocols

Synthesis of this compound

This protocol is based on the Conrad-Limpach synthesis.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, mix equimolar amounts of p-toluidine and ethyl acetoacetate.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at approximately 140-150 °C for 2-3 hours. The reaction progress can be monitored by TLC.

  • After the initial condensation, add a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to around 250 °C to facilitate the cyclization reaction. This step should be performed in a fume hood with appropriate safety precautions.

  • Maintain this temperature for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature. The product should precipitate.

  • Filter the solid product and wash it with a suitable solvent like hexane to remove the high-boiling point solvent.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer of at least 400 MHz.

  • Process the spectra using appropriate software. Reference the solvent peak for chemical shift calibration.

IR Spectroscopy:

  • For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan before acquiring the sample spectrum.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • For fragmentation analysis, perform MS/MS experiments on the parent ion.

Mandatory Visualizations

troubleshooting_workflow start Ambiguous Spectroscopic Result for This compound check_tautomers Consider Keto-Enol Tautomerism start->check_tautomers nmr_issue NMR Spectrum Ambiguous? check_tautomers->nmr_issue ir_issue IR Spectrum Ambiguous? check_tautomers->ir_issue ms_issue Mass Spectrum Ambiguous? check_tautomers->ms_issue nmr_solvent Change Solvent (e.g., DMSO-d6) nmr_issue->nmr_solvent Yes ir_solid Acquire Solid-State IR (KBr or ATR) ir_issue->ir_solid Yes ms_hrms Acquire High-Resolution MS (HRMS) ms_issue->ms_hrms Yes nmr_temp Variable Temperature NMR nmr_solvent->nmr_temp nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_temp->nmr_2d nmr_res Assign Signals to Dominant Tautomer nmr_2d->nmr_res end_node Structure Elucidated nmr_res->end_node ir_check_bands Check for C=O (~1670 cm-1) and broad OH/NH bands ir_solid->ir_check_bands ir_res Identify Predominant Tautomeric Form ir_check_bands->ir_res ir_res->end_node ms_msms Perform MS/MS on Parent Ion ms_hrms->ms_msms ms_res Confirm Molecular Formula and Analyze Fragmentation ms_msms->ms_res ms_res->end_node

Caption: Troubleshooting workflow for ambiguous spectroscopic data.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras vegfr VEGFR pi3k PI3K vegfr->pi3k cmet c-Met cmet->ras cmet->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription quinoline Quinoline Derivative (e.g., this compound based) quinoline->egfr quinoline->vegfr quinoline->cmet quinoline->pi3k quinoline->mtor proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Caption: Quinoline derivatives as inhibitors in cancer signaling pathways.

References

Technical Support Center: Investigating Cell Toxicity of 2,6-Dimethylquinolin-4-ol and Related Compounds in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with 2,6-Dimethylquinolin-4-ol and structurally similar quinoline derivatives during in vitro experiments. The information provided is collated from studies on related compounds and should serve as a foundational guide for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of quinolin-4-ol derivatives, and why might my compound be precipitating in cell culture media?

A1: Quinolin-4-ol derivatives, including this compound, are often lipophilic, meaning they have low solubility in aqueous solutions like cell culture media.[1] Precipitation upon addition to your media is a common issue and typically occurs due to a "salting out" effect.[1] When a compound dissolved in an organic solvent (like DMSO) is introduced to the aqueous environment of the media, the organic solvent disperses, and the compound's local concentration can exceed its aqueous solubility limit, leading to precipitation.[2]

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is a commonly used initial solvent for lipophilic compounds like quinoline derivatives due to its ability to dissolve a wide range of organic molecules.[1] It is crucial, however, to keep the final concentration of DMSO in your cell culture low (ideally below 0.5% v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: What are the potential mechanisms of cytotoxicity for quinoline derivatives?

A3: Studies on various quinoline derivatives suggest that their cytotoxic effects can be mediated through several mechanisms, including:

  • Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis).[3][4][5][6][7] This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and changes in the expression of apoptosis-related proteins like Bcl-2 and Bax.[3][6]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.[8][9][10]

  • Cell Cycle Arrest: Certain derivatives have been found to cause cell cycle arrest, for instance at the G2/M phase, by interfering with proteins like CDK1.[3]

  • Inhibition of Signaling Pathways: The Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation, have been shown to be inhibited by some quinoline compounds.[4][7]

Q4: What starting concentrations should I consider for my cytotoxicity assays?

A4: The effective concentration of quinoline derivatives can vary significantly depending on the specific compound and the cell line being tested. Based on data from related compounds, a broad starting range would be from low micromolar (e.g., 0.1 µM) to higher micromolar concentrations (e.g., 100 µM). It is recommended to perform a dose-response experiment across a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Media Low aqueous solubility of the quinolin-4-ol derivative.1. Prepare a High-Concentration Stock in 100% DMSO: This minimizes the volume of DMSO added to the media. 2. Use a Stepwise Dilution: First, dilute the DMSO stock in a small volume of media, mix well, and then add this to the final culture volume.[2] 3. Pre-warm the Media: Adding the compound to media at 37°C can sometimes improve solubility. 4. Increase Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary. Always include a vehicle control.[2]
High Variability in Cytotoxicity Results Inconsistent compound solubility or aggregation. Cell plating inconsistencies. Assay timing.1. Ensure Complete Dissolution: Vortex or sonicate the stock solution to ensure the compound is fully dissolved before use. 2. Check Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. 3. Optimize Incubation Time: The cytotoxic effect can be time-dependent.[11][12] Perform time-course experiments (e.g., 24, 48, 72 hours) to find the optimal endpoint.
No Observed Cytotoxicity Compound concentration is too low. The chosen cell line is resistant. Compound is inactive.1. Increase the Concentration Range: Test concentrations up to 100 µM or higher, if solubility permits. 2. Use a Positive Control: Include a known cytotoxic agent to validate the assay. 3. Test in Different Cell Lines: The sensitivity to a compound can be highly cell-line specific.
Discrepancy Between Expected and Observed Mechanism of Cell Death The mechanism is cell-type specific. The compound has multiple mechanisms of action.1. Use Multiple Assays: To confirm apoptosis, use methods like Annexin V/PI staining, caspase activity assays, and Western blotting for apoptotic markers. 2. Investigate Oxidative Stress: Measure ROS levels using fluorescent probes. Test the effect of antioxidants to see if they rescue the cells from cytotoxicity.[10]

Quantitative Data on Related Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives in different cancer cell lines. This data can provide a reference for estimating the potential cytotoxic concentration range for this compound.

CompoundCell LineIC50 (µM)Reference
A 2-aryl-6-substituted quinazolinone (MJ66)M21 (Melanoma)~0.033[13]
2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1)CT-26 (Colorectal Adenocarcinoma)~0.742[3]
A dihydroquinoline derivative (Compound 11)T47D (Breast Cancer)2.20[14]
A dihydroquinoline derivative (Compound 11)MCF-7 (Breast Cancer)3.03[14]
An oleoyl hybrid of a natural antioxidant (Compound 1)HCT116 (Colorectal Cancer)22.4[15]
An oleoyl hybrid of a natural antioxidant (Compound 2)HCT116 (Colorectal Cancer)0.34[15]
Various 2-aryl-6-substituted quinazolinones (MJ65-70, 72, 78)Various cancer cell lines0.033 - 8.74[13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution (in DMSO) C Treat Cells with Serial Dilutions of Compound A->C B Seed Cells in Multi-well Plates B->C D Incubate for a Defined Period (e.g., 24, 48, 72h) C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Determine Mechanism of Cell Death (e.g., Annexin V/PI, Caspase Assay) D->F H Calculate IC50 Value E->H G Investigate Signaling Pathways (e.g., Western Blot for p53, Akt) F->G I Characterize Apoptotic Pathway F->I G->I

Caption: A general workflow for in vitro cytotoxicity testing.

Plausible Signaling Pathway for Quinoline-Induced Apoptosis

G cluster_trigger Cellular Stress cluster_pathway Apoptotic Cascade cluster_outcome Outcome A This compound B Reactive Oxygen Species (ROS) Generation A->B C Mitochondrial Dysfunction B->C F Cytochrome c Release C->F D Bax Upregulation D->C E Bcl-2 Downregulation E->C Inhibition G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: A potential apoptosis pathway induced by quinoline derivatives.

References

Technical Support Center: Optimizing the Purification of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification protocol for 2,6-Dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: My crude this compound product is highly colored. How can I remove the colored impurities?

A2: For colored impurities, treatment with activated charcoal during recrystallization is often effective. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The mixture is then briefly heated and subsequently filtered while hot to remove the charcoal, which adsorbs the colored impurities.

Q3: I am observing streaking of my compound on the TLC plate during column chromatography. What could be the cause?

A3: Streaking on a TLC plate can be attributed to several factors. The compound may be too polar for the chosen solvent system, causing it to interact strongly with the silica gel. Alternatively, the acidic nature of the silica gel could be interacting with the quinoline compound. Overloading the TLC plate with too much sample can also lead to streaking.

Q4: Is this compound the only form of this molecule I should expect?

A4: It is important to be aware of tautomerism. 4-hydroxyquinolines can exist in equilibrium with their 4-quinolone tautomeric form. While the hydroxyquinoline form is frequently named, the quinolone form may predominate.[1] This is an inherent property of the molecule and not an impurity.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Suggested Solution
Low Recovery of Purified Product The chosen solvent is too good at dissolving the compound, even at low temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a solvent pair. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes slightly cloudy, then allow it to cool slowly.
Product Oiling Out (Forms an oil instead of crystals) The boiling point of the solvent is too high, or the solution is cooling too quickly.- Use a lower-boiling point solvent.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Crystals Do Not Form Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.- Evaporate some of the solvent to increase the concentration of the compound.- Add a seed crystal of the pure compound to the solution.- Scratch the inner surface of the flask with a glass rod at the meniscus.
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Separation of Compound from Impurities The polarity of the eluent (mobile phase) is not optimized.- Systematically vary the ratio of the solvents in your mobile phase. For quinoline derivatives, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[2]- If separation is still poor, consider an alternative stationary phase such as alumina.[2]
Compound is Stuck on the Column The compound is too polar for the eluent, or it is strongly interacting with the acidic silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (1-3%).[3]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of the silica gel.- Use a deactivated silica gel (see above).- Consider using a less acidic stationary phase like neutral alumina.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure for the closely related compound, 2-methyl-4-hydroxyquinoline.[4]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling water and stir. If the compound does not fully dissolve, consider using a different solvent like ethanol.

  • Decolorization (if necessary): Add a small amount of activated charcoal (e.g., Norit or Darco) to the hot solution.[4]

  • Hot Filtration: Swirl the mixture and filter it while hot through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified this compound should crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good eluent system will give your desired compound an Rf value of approximately 0.2-0.4. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the silica gel.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Collect fractions in test tubes as the solvent flows through the column.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Quinoline Derivatives

Purification MethodSolvent/Solvent SystemCompound Class ApplicabilityReference
RecrystallizationEthanolGeneral for many organic compounds[5]
Recrystallizationn-Hexane/AcetoneGeneral for many organic compounds[5]
RecrystallizationWaterFor more polar compounds[4][5]
Column ChromatographyDichloromethane/Ethyl Acetate (8:2)General for certain nitrogen-containing heterocycles[2]
Column ChromatographyHexanes/Ethyl Acetate (varying ratios)General for quinoline derivatives[2]

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High Polarity Impurities column_chromatography Column Chromatography crude->column_chromatography Close-running Impurities pure_product Pure this compound recrystallization->pure_product waste Impurities recrystallization->waste column_chromatography->pure_product column_chromatography->waste

Caption: General purification workflow for this compound.

troubleshooting_logic start Poor Purification Outcome check_method Which method was used? start->check_method recryst Recrystallization check_method->recryst Recrystallization col_chrom Column Chromatography check_method->col_chrom Column Chromatography low_recovery Low Recovery? recryst->low_recovery oiling_out Oiling Out? recryst->oiling_out poor_sep Poor Separation? col_chrom->poor_sep streaking Streaking on TLC? col_chrom->streaking change_solvent Change Solvent/Solvent Pair low_recovery->change_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes optimize_eluent Optimize Eluent Polarity poor_sep->optimize_eluent Yes deactivate_silica Deactivate Silica/Change Stationary Phase streaking->deactivate_silica Yes

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

Validating the Structure of 2,6-Dimethylquinolin-4-ol: A 2D NMR-Based Approach Compared to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of 2,6-Dimethylquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a powerful and definitive method for elucidating the complex structures of organic molecules.[1][2][3] By providing through-bond correlation data, these methods allow for the precise assignment of proton and carbon signals and the establishment of connectivity within the molecule.

This guide presents hypothetical yet representative 2D NMR data for this compound to illustrate the validation process. Furthermore, it compares this modern approach with more traditional methods of structural elucidation for quinoline derivatives.

2D NMR Structural Elucidation of this compound

The structural validation of this compound using 2D NMR involves a series of experiments that together provide a complete picture of the molecular framework. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are foundational to this analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃2.45 (s, 3H)18.5
3-CH6.20 (s, 1H)108.0
4-C-OH-175.0
4a-C--122.0
5-CH7.80 (d, J=8.5 Hz, 1H)125.0
6-C-CH₃-135.0
6-CH₃-CH₃2.40 (s, 3H)21.0
7-CH7.50 (d, J=8.5 Hz, 1H)128.0
8-CH7.30 (s, 1H)118.0
8a-C--148.0
OH-OH11.50 (br s, 1H)-

Note: These are predicted values based on known quinoline structures and substituent effects. Actual experimental values may vary slightly.

COSY (Correlation Spectroscopy): Establishing ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] For this compound, the key expected correlation would be between the aromatic protons on the benzene ring.

Table 2: Expected COSY Correlations for this compound

Proton 1 (ppm)Proton 2 (ppm)Connectivity
7.80 (H-5)7.50 (H-7)³J (through C-5, C-6, C-7)

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment reveals which protons are directly attached to which carbon atoms.[4] This is a crucial step in assigning the carbon spectrum.

Table 3: Expected HSQC Correlations for this compound

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
2.4518.52-CH₃
6.20108.0C-3
7.80125.0C-5
2.4021.06-CH₃
7.50128.0C-7
7.30118.0C-8

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably the most powerful for structural elucidation as it shows correlations between protons and carbons that are two or three bonds apart.[4][5] This allows for the piecing together of the entire molecular skeleton, including quaternary carbons.

Table 4: Key Expected HMBC Correlations for this compound

Proton (ppm)Correlated Carbon(s) (ppm)Inferred Connectivity
2.45 (2-CH₃)108.0 (C-3), 175.0 (C-4), 148.0 (C-8a)Confirms position of 2-methyl group
6.20 (H-3)18.5 (2-CH₃), 175.0 (C-4), 122.0 (C-4a)Confirms position of H-3
7.80 (H-5)135.0 (C-6), 122.0 (C-4a), 118.0 (C-8)Confirms position of H-5
2.40 (6-CH₃)125.0 (C-5), 128.0 (C-7), 135.0 (C-6)Confirms position of 6-methyl group
7.50 (H-7)135.0 (C-6), 125.0 (C-5), 148.0 (C-8a)Confirms position of H-7
7.30 (H-8)122.0 (C-4a), 125.0 (C-5), 148.0 (C-8a)Confirms position of H-8

Experimental Protocols

A general protocol for acquiring 2D NMR data for a small molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]

  • Instrumentation: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: A standard gradient-selected COSY experiment is performed. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension (t₁), and the number of scans per increment.

  • HSQC: A gradient-selected HSQC experiment is used. The experiment is optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.

  • HMBC: A gradient-selected HMBC experiment is performed. This experiment is optimized for long-range coupling constants, typically in the range of 4-8 Hz.

Visualizing the 2D NMR Workflow

G 2D NMR Workflow for Structural Elucidation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR Proton_Assignments Proton Assignments H1_NMR->Proton_Assignments C13_NMR ¹³C NMR & DEPT Carbon_Assignments Carbon Assignments C13_NMR->Carbon_Assignments COSY COSY Connectivity_Map Connectivity Map COSY->Connectivity_Map HSQC HSQC HSQC->Carbon_Assignments HMBC HMBC HMBC->Connectivity_Map Proton_Assignments->COSY Proton_Assignments->HSQC Proton_Assignments->HMBC Carbon_Assignments->HSQC Carbon_Assignments->HMBC Final_Structure Validated Structure Connectivity_Map->Final_Structure

Caption: Workflow for 2D NMR structural validation.

Comparison with Alternative Structural Elucidation Methods

While 2D NMR is a powerful tool, other analytical techniques are often used in conjunction or as alternatives for structural characterization.

Table 5: Comparison of Structural Elucidation Methods

MethodInformation ProvidedAdvantagesDisadvantages
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry (with NOESY/ROESY).Provides unambiguous structural determination in solution. Non-destructive.Requires a relatively pure sample and a significant amount of material (mg scale). Can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity (µg to ng scale). Provides molecular formula with high-resolution MS.Does not provide direct information on connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple. Can be used for solid and liquid samples.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.
Chemical Degradation and Synthesis Inferred structure based on known reactions and products.Historically important and can provide corroborating evidence.Time-consuming, destructive, and often requires significant chemical intuition.

Visualizing the Comparison of Methods

G Comparison of Structural Elucidation Methods cluster_methods Analytical Methods cluster_info Information Obtained NMR_2D 2D NMR Connectivity Atomic Connectivity NMR_2D->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups X_Ray X-ray Crystallography 3 3 X_Ray->3 Chemical Chemical Methods Inferred_Structure Inferred Structure Chemical->Inferred_Structure D_Structure 3D Structure

Caption: Comparison of information from different methods.

References

A Comparative Guide to LC-MS Method Validation for the Quantification of 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the accurate quantification of 2,6-Dimethylquinolin-4-ol. Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] Accurate and reliable quantification of these compounds in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for drug discovery, quality control, and safety assessment.[1] This document details the experimental protocol for a robust LC-MS/MS method and compares its performance with alternative analytical techniques, supported by experimental data from related compounds.

I. LC-MS/MS Method Validation: A Detailed Protocol

The development and validation of a bioanalytical method are essential to ensure reliable results for therapeutic drug monitoring and pharmacokinetic studies.[3][4][5] The following protocol outlines the key steps for validating an LC-MS/MS method for the quantification of this compound in a biological matrix like human plasma. This protocol is based on established guidelines from the Food and Drug Administration (FDA).[6][7][8]

1. Sample Preparation

A simple and efficient protein precipitation method is often employed for sample cleanup in bioanalytical assays.[9][10]

  • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (IS).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and inject a portion into the LC-MS/MS system.

2. Chromatographic Conditions

  • Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase analytical column is commonly used for the separation of quinoline derivatives.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[12][13]

  • Injection Volume: 2 to 10 µL.[13][14]

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for quinoline compounds.[15]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

4. Method Validation Parameters

The validation process should assess the following parameters to ensure the method is reliable and reproducible for its intended purpose.[4][6][16][17]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3][5][8] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences.[8]

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte.[7] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[1] A linear regression analysis should yield a correlation coefficient (r²) greater than 0.99.[1]

  • Accuracy and Precision: The accuracy is the closeness of the measured value to the true value, while precision reflects the degree of agreement among individual test results.[1][7][17] These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates. The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[5][17]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4][16]

  • Recovery: The extraction efficiency of the analytical method.[17]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.[9]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, and long-term storage).[3][18]

II. Performance Comparison: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is a powerful technique for bioanalysis, other methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the quantification of quinoline derivatives.[12] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter LC-MS/MS HPLC-UV GC-MS
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV absorbance)High (based on retention time and mass fragmentation)
Sensitivity (LOQ) Very High (pg/mL to ng/mL)Moderate (µg/mL)[1]High (ng/mL)
Sample Preparation Often simple (e.g., protein precipitation)[9]Can be more complex (e.g., liquid-liquid extraction)[1]Often requires derivatization for polar compounds
Analysis Time Fast (typically a few minutes per sample)[11]Moderate (can be longer than LC-MS/MS)Moderate to Long
Matrix Effects Can be significant but manageable with internal standards[9]Generally less susceptible to matrix effectsCan be affected by matrix components
Instrumentation Cost HighLow to ModerateModerate to High

Table 1: Comparison of Analytical Methods for Quinoline Derivative Quantification

III. Quantitative Data Summary

The following table summarizes typical performance data for the quantification of quinoline-related compounds using different analytical methods, compiled from various studies.

Method Analyte Matrix Linearity (r²) Accuracy (% Recovery) Precision (%RSD) LOQ Reference
LC-MS/MS 2-alkyl-4(1H)-quinolonesBacterial Culture & Lung Tissue>0.99Within ±15%<15%25 nmol/L[18]
LC-MS/MS Quinolinic AcidUrineNot Specified97-107%1.17-12.46%125 ng/mL[9]
LC-MS/MS Quinolinic AcidHuman SerumNot SpecifiedWithin ±15%<10%Not Specified[15]
HPLC-UV QuinolineTextiles>0.99990.6-98.9%0.32% (intra-day), 0.59% (inter-day)0.2 µg/mL[12][13]
Spectrophotometry QuininePharmaceutical TabletsNot SpecifiedNot SpecifiedNot Specified2.9 µM[19]

Table 2: Performance Characteristics of Analytical Methods for Quinoline and Related Compounds

IV. Visualizing the Workflow and a Hypothetical Signaling Pathway

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Internal Standard & Protein Precipitation A->B A->B C Centrifugation B->C B->C D Collect Supernatant C->D C->D E HPLC Separation D->E D->E F Mass Spectrometry (Detection & Quantification) E->F E->F G Peak Integration F->G F->G H Calibration Curve Generation G->H G->H I Concentration Calculation H->I H->I

Caption: LC-MS/MS experimental workflow.

Hypothetical Signaling Pathway Involving a Quinoline Derivative

Quinoline derivatives are known to interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a quinoline derivative could exert its biological effect.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates quinoline This compound quinoline->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Regulates Gene Expression

Caption: Hypothetical signaling pathway.

V. Conclusion

The LC-MS/MS method provides a highly sensitive, selective, and rapid approach for the quantification of this compound in biological matrices. While other methods like HPLC-UV offer a more cost-effective alternative, they may lack the sensitivity and selectivity required for certain applications, particularly in bioanalysis where low concentrations of the analyte are often encountered. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to select and implement the most appropriate analytical method for their specific needs. The successful validation of the chosen method is a critical step in ensuring the generation of reliable and accurate data for pharmacokinetic and toxicokinetic studies.[4][5][20]

References

Structure-Activity Relationship of 2,6-Dimethylquinolin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Quinoline Analogs

Due to the limited availability of direct SAR data for 2,6-dimethylquinolin-4-ol analogs, this section presents data from two distinct but structurally related series of compounds to highlight the impact of substitutions on biological activity.

Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of 7-fluoro-4-anilinoquinoline derivatives against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. This data, from a study on related quinoline structures, illustrates how modifications to a substituent on the quinoline core can influence cytotoxic potency.[4]

Table 1: In Vitro Anticancer Activity of 7-Fluoro-4-anilinoquinoline Analogs [4]

Compound IDR (Substituent on Aniline Ring)IC50 (μM) - HeLa CellsIC50 (μM) - BGC-823 Cells
1a 3-ethynyl10.318.15
1b 3-chloro12.579.33
1c 3-bromo11.898.76
1d 3-methyl21.4515.24
1e 3-methoxy14.2810.17
1f 3-isopropyl8.926.48
1g 3-tert-butyl9.567.21
PDE3 Inhibitory Activity of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

The following table presents the phosphodiesterase 3 (PDE3) inhibitory activity of a series of 6-hydroxy-4-methylquinolin-2(1H)-one analogs. While these compounds are quinolinones and lack the 2-methyl group of the target scaffold, the data provides valuable insights into the effects of substitutions at the 6-position on a related heterocyclic core.[5][6]

Table 2: PDE3 Inhibitory Activity of 6-Hydroxy-4-methylquinolin-2(1H)-one Analogs [5][6]

Compound IDR (Substituent at 6-position)PDE3 Inhibition IC50 (μM)
4j 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]0.20
StandardCilostamideN/A
StandardAmrinoneN/A
StandardIBMXN/A

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the 7-fluoro-4-anilinoquinoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Human cancer cell lines (HeLa and BGC-823) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a positive control for 48 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves by plotting the percentage of cell growth inhibition against the compound concentration.[4]

PDE3 Inhibition Assay

The inhibitory activity of the 6-hydroxy-4-methylquinolin-2(1H)-one analogs against PDE3 was evaluated using a standard enzymatic assay.[5][6]

  • Enzyme Preparation: A purified or partially purified PDE3 enzyme preparation was used.

  • Reaction Mixture: The reaction mixture contained the PDE3 enzyme, a fluorescently labeled cAMP substrate, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for a specified period.

  • Termination and Detection: The reaction was terminated, and the amount of fluorescently labeled AMP produced was quantified using a fluorescence polarization immunoassay.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizations

G cluster_0 This compound Scaffold cluster_1 Common Modification Sites Core Core R1 R1 (Position 2) Core->R1 Substitution R2 R2 (Position 4) Core->R2 Substitution R3 R3 (Position 6) Core->R3 Substitution R4 Other Positions Core->R4 Substitution

Caption: General structure of this compound with key sites for analog modification.

G cluster_workflow Experimental Workflow for SAR Studies A Compound Synthesis (Analog Library) B In Vitro Screening (e.g., MTT Assay) A->B C Data Analysis (IC50 Determination) B->C D SAR Analysis C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: A typical experimental workflow for conducting structure-activity relationship studies.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RAF Inhibition

References

Comparative Cytotoxicity of 2,6-Dimethylquinolin-4-ol and its Derivatives: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the comparative cytotoxicity of 2,6-Dimethylquinolin-4-ol and its derivatives. While direct comparative experimental data for this compound and its analogs is not extensively available in publicly accessible literature, this document outlines the established methodologies and data presentation formats necessary for such a study. The provided experimental protocols and potential signaling pathways are based on research conducted on structurally related quinoline derivatives, offering a robust starting point for investigation.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of a biological or cellular function. For a comparative study, IC₅₀ values should be determined across a panel of relevant cancer cell lines and a non-cancerous control cell line to assess both potency and selectivity.

Below is a template for summarizing IC₅₀ values for this compound and its hypothetical derivatives.

Table 1: Comparative in vitro cytotoxicity (IC₅₀, µM) of this compound and its Derivatives

Compound/DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT 116 (Colon Cancer)MRC-5 (Normal Lung Fibroblasts)Selectivity Index (SI)*
This compound [Insert Data][Insert Data][Insert Data][Insert Data][Calculate SI]
Derivative A [Insert Data][Insert Data][Insert Data][Insert Data][Calculate SI]
Derivative B [Insert Data][Insert Data][Insert Data][Insert Data][Calculate SI]
Derivative C [Insert Data][Insert Data][Insert Data][Insert Data][Calculate SI]
Doxorubicin (Control) [Insert Data][Insert Data][Insert Data][Insert Data][Calculate SI]

*Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the cancer cell line.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of cytotoxicity studies. The following are widely accepted methods for assessing cell viability and cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Materials:

  • 96-well tissue culture plates

  • Cancer and normal cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds (this compound and its derivatives)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)[5]

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds and a positive control (e.g., Doxorubicin) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[6]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[5]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[5][8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][10]

Materials:

  • 96-well tissue culture plates

  • Cell lines

  • Complete culture medium

  • Test compounds

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with lysis buffer to induce complete cell lysis.[11]

      • Medium background: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.[12]

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[12][13]

  • Absorbance Measurement and Calculation:

    • Add the stop solution from the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[11]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the cytotoxicity of chemical compounds using a cell-based assay like the MTT assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h incubation_24h->treatment incubation_48h 48h Incubation (Exposure) treatment->incubation_48h assay_reagent Add Assay Reagent (e.g., MTT) incubation_48h->assay_reagent incubation_4h 4h Incubation (Color Development) assay_reagent->incubation_4h solubilization Solubilization (e.g., DMSO) incubation_4h->solubilization readout Absorbance Reading (Microplate Reader) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for a cell-based cytotoxicity assay.

Potential Signaling Pathway for Quinoline-Induced Apoptosis

Quinoline derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways.[14] A common mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway.[15][16] The following diagram illustrates a potential signaling pathway that could be investigated for this compound and its derivatives.

G compound This compound Derivative ros ROS Generation compound->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

References

Cross-Validation of Quinolin-4-ol Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative bioassay data for 2,6-Dimethylquinolin-4-ol is limited. Therefore, this guide provides a template for the cross-validation and comparative analysis of a representative quinolin-4-ol derivative, hereafter referred to as "Compound Q," based on established methodologies and data from analogous compounds in the quinoline chemical class. This framework is intended to guide researchers in performing and presenting their own cross-validation studies.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The quinolin-4-ol (or quinolin-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with therapeutic potential.[3][4] This guide focuses on the cross-validation of bioassay results for quinolin-4-ol derivatives, specifically addressing their potential as anticancer agents. We present a comparative analysis of a representative compound, "Compound Q," against established alternative agents, detail the experimental protocols for robust data generation, and illustrate key workflows and biological pathways.

Comparative Bioactivity Data

The in vitro cytotoxic activity of Compound Q was assessed against a panel of human cancer cell lines and compared with established anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug required for 50% inhibition of cell viability in vitro, is a standard metric for this comparison.

CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)
Compound Q (Hypothetical) 1.52.13.52.8
Combretastatin A-4 0.0030.0040.0020.005
Paclitaxel 0.0050.0020.0040.006
Doxorubicin 0.020.050.080.1

Note: IC50 values for Combretastatin A-4, Paclitaxel, and Doxorubicin are representative values from the literature for comparative purposes.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (Compound Q and alternatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF or pure DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. A vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only) are included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.
Potential Signaling Pathway

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1]

Anticancer_Signaling_Pathway compound_q Compound Q (Quinolin-4-ol Derivative) tubulin α/β-Tubulin Dimers compound_q->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation

Inhibition of Tubulin Polymerization by Quinolin-4-ol.
Cross-Validation Logic

Cross_Validation_Logic cluster_validation Validation & Comparison cluster_analysis Analysis start Initial Bioassay of This compound data_check Quantitative Data Available? start->data_check replicate_assay Replicate Assay for Reproducibility data_check->replicate_assay Yes end Publish Comparison Guide data_check->end No, Publish Review/ Future Work compare_alternatives Test Against Alternative Compounds replicate_assay->compare_alternatives compare_cell_lines Test Across Multiple Cell Lines compare_alternatives->compare_cell_lines statistical_analysis Statistical Analysis of Results compare_cell_lines->statistical_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis statistical_analysis->sar_analysis sar_analysis->end

Logical Flow for Bioassay Cross-Validation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative quinoline derivative, highlighting the crucial step of translating laboratory findings into preclinical models. Due to the limited publicly available data on 2,6-Dimethylquinolin-4-ol, this guide will focus on a closely related and well-studied derivative, a 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (compound 12d), which has demonstrated efficacy as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs) in non-small cell lung cancer (NSCLC) models.[1]

Data Presentation

The following tables summarize the quantitative data for the representative 2-methylquinolin-6-ol derivative, compound 12d, to facilitate a clear comparison between its in vitro activity and in vivo efficacy.

Table 1: In Vitro Efficacy of Compound 12d

Assay TypeCell LineParameterValue
Antiproliferative ActivityNCI-H1975IC500.35 ± 0.02 µM
Enzyme InhibitionEGFRwtKinase AssayTarget-specific inhibition
Cellular MechanismNSCLC cellsWestern BlotSuppression of EGFR expression and phosphorylation of EGF-induced pathways
Cellular MechanismNSCLC cellsWestern BlotIncreased acetylation of histones H3 and H4

Table 2: In Vivo Efficacy of Compound 12d

Animal ModelTumor TypeDosing RegimenKey Findings
Mouse XenograftNon-Small Cell Lung CancerNot Specified- Prevention of tumor growth- Inhibition of EGFR expression- Inhibition of phosphorylation of p70 S6K, AKT, and p38 MAPK- No observed organ damage

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human non-small cell lung cancer (NCI-H1975) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of compound 12d (typically in a logarithmic dilution series) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the concentration-response curve.

In Vivo Tumor Xenograft Model
  • Animal Husbandry: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment with access to food and water ad libitum. All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Tumor Cell Implantation: NCI-H1975 cells are harvested, and a specific number of cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every other day) using calipers.

  • Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. Compound 12d is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor volume and weight in the treated group to the control group.

  • Pharmacodynamic and Toxicological Analysis: Tumor and organ tissues can be collected for further analysis, such as Western blotting to assess target engagement (e.g., EGFR and histone acetylation levels) and histological analysis to evaluate potential organ toxicity.[1]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by the representative quinoline derivative and a general workflow for its evaluation.

G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Compound12d Compound 12d Compound12d->EGFR Inhibits Compound12d->HDAC Inhibits

Caption: EGFR and HDAC signaling pathways targeted by compound 12d.

G Synthesis Compound Synthesis (this compound derivative) InVitro In Vitro Screening (Cytotoxicity, Enzyme Assays) Synthesis->InVitro Lead_ID Lead Identification (Potency & Selectivity) InVitro->Lead_ID InVivo In Vivo Efficacy (Xenograft Model) Lead_ID->InVivo Tox Toxicology & PK/PD Studies InVivo->Tox Preclinical Preclinical Candidate Tox->Preclinical

Caption: General experimental workflow for quinoline derivative evaluation.

References

Comparative analysis of the synthetic routes to substituted quinolin-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-ol scaffold, existing in tautomeric equilibrium with its quinolin-4-one form, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The synthesis of substituted quinolin-4-ols has therefore been a subject of intense research, leading to the development of a variety of synthetic strategies. This guide provides a comparative analysis of the most prominent classical and modern synthetic routes to this important class of compounds, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The choice of synthetic route to a target substituted quinolin-4-ol is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key features of the major synthetic methodologies.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical YieldsScope & AdvantagesLimitations
Conrad-Limpach Synthesis Anilines, β-KetoestersHigh temperature (~250 °C), high-boiling solvents (e.g., diphenyl ether, Dowtherm A)Moderate to Excellent (up to 95%)Good for 2-alkyl and 2-unsubstituted quinolin-4-ols. Robust and well-established.Harsh reaction conditions (high temperature). Limited to specific substitution patterns.
Gould-Jacobs Reaction Anilines, Diethyl ethoxymethylenemalonateHigh-temperature thermal cyclizationGoodAccess to 3-carboxy-quinolin-4-ols, which can be further functionalized.Requires a multi-step sequence including hydrolysis and decarboxylation.
Camps Cyclization o-AcylaminoacetophenonesBase (e.g., NaOH, KOH)Good to Excellent (72-97% for some variations)Versatile for the synthesis of 2- and 3-substituted quinolin-4-ols. Can lead to mixtures of isomers.Precursor synthesis can be multi-stepped. Regioselectivity can be an issue.
Palladium-Catalyzed Carbonylative Cyclization 2-Iodoanilines, Terminal alkynes, CO source (e.g., Mo(CO)₆)Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., dppf), base (e.g., Cs₂CO₃)Good to ExcellentMilder reaction conditions compared to classical methods. Broad substrate scope. Can be performed under microwave irradiation for rapid synthesis.Requires a transition metal catalyst and specialized reagents.
N-Heterocyclic Carbene (NHC) Catalyzed Synthesis 2-Aminobenzaldehydes, α-HaloketonesNHC catalyst, baseGoodMetal-free catalysis. Mild reaction conditions.Substrate scope may be limited by the availability of starting materials.
Microwave-Assisted Synthesis Various (depends on the specific reaction)Microwave irradiationGood to ExcellentSignificant reduction in reaction times (minutes vs. hours). Often leads to higher yields and cleaner reactions.Requires specialized microwave reactor equipment.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways is crucial for understanding the transformations and for optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the mechanisms of key synthetic routes.

Conrad_Limpach cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate1 β-Aminoacrylate (Enamine) Aniline->Intermediate1 + BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Intermediate1_cyclization β-Aminoacrylate Intermediate2 Cyclized Intermediate Intermediate1_cyclization->Intermediate2 ~250 °C (High-boiling solvent) Quinolinol Substituted Quinolin-4-ol Intermediate2->Quinolinol - EtOH

Figure 1: The Conrad-Limpach Synthesis Workflow.

The Conrad-Limpach synthesis is a two-stage process. It begins with the condensation of an aniline with a β-ketoester to form a β-aminoacrylate (enamine) intermediate. This is followed by a high-temperature thermal cyclization, typically in a high-boiling inert solvent, to yield the quinolin-4-ol with the elimination of an alcohol.

Camps_Cyclization Acylaminoacetophenone o-Acylaminoacetophenone Enolate_A Enolate A Acylaminoacetophenone->Enolate_A Base (Deprotonation at methyl) Enolate_B Enolate B Acylaminoacetophenone->Enolate_B Base (Deprotonation at methylene) Cyclization_A Aldol Addition Enolate_A->Cyclization_A Cyclization_B Claisen Condensation Enolate_B->Cyclization_B Product_A 2-Substituted Quinolin-4-ol Cyclization_A->Product_A - H₂O Product_B 4-Substituted Quinolin-2-ol Cyclization_B->Product_B - H₂O

Figure 2: The Camps Cyclization Pathways.

The Camps cyclization involves the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone. Depending on which enolate is formed and which carbonyl group is attacked, the reaction can yield either a 2-substituted quinolin-4-ol or a 4-substituted quinolin-2-ol, or a mixture of both. The regioselectivity is influenced by the reaction conditions and the nature of the substituents.

NHC_Catalyzed_Synthesis NHC N-Heterocyclic Carbene (NHC) Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate Amino_Aldehyde 2-Aminobenzaldehyde Amino_Aldehyde->Breslow_Intermediate Halo_Ketone α-Haloketone Addition_Product Addition Product Halo_Ketone->Addition_Product Acyl_Azolium Acyl Azolium Intermediate Breslow_Intermediate->Acyl_Azolium - H₂O Enolate_Equivalent Enolate Equivalent Acyl_Azolium->Enolate_Equivalent + Base Enolate_Equivalent->Addition_Product Cyclized_Product Cyclized Intermediate Addition_Product->Cyclized_Product Intramolecular Cyclization Quinolinol Substituted Quinolin-4-ol Cyclized_Product->Quinolinol - H₂O, - NHC

Figure 3: N-Heterocyclic Carbene Catalyzed Synthesis.

In a representative N-heterocyclic carbene (NHC) catalyzed synthesis, the NHC catalyst reacts with a 2-aminobenzaldehyde to form a Breslow intermediate, which then generates an acyl azolium intermediate. This intermediate acts as an enolate equivalent and reacts with an α-haloketone. Subsequent intramolecular cyclization and elimination steps yield the substituted quinolin-4-ol and regenerate the NHC catalyst.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted quinolin-4-ols via the Conrad-Limpach and Camps routes. These should be considered as general guidelines and may require optimization for specific substrates.

Protocol 1: Conrad-Limpach Synthesis of 2-Methylquinolin-4-ol

This two-step protocol is adapted from established procedures for the Conrad-Limpach reaction.

Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate (Enamine Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude ethyl 3-anilinobut-2-enoate is typically used in the next step without further purification.

Step 2: Thermal Cyclization to 2-Methylquinolin-4-ol

  • Place the crude ethyl 3-anilinobut-2-enoate in a round-bottom flask containing a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Protocol 2: Camps Cyclization for the Synthesis of 2-Phenylquinolin-4-ol

This protocol is based on the base-catalyzed cyclization of an o-acylaminoacetophenone.

Step 1: Synthesis of N-(2-acetylphenyl)benzamide (Precursor)

  • To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or THF, add a base like triethylamine or pyridine (1.2 eq).

  • Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-(2-acetylphenyl)benzamide can be purified by column chromatography or recrystallization.

Step 2: Base-Catalyzed Cyclization to 2-Phenylquinolin-4-ol

  • Dissolve the N-(2-acetylphenyl)benzamide (1.0 eq) in a solution of sodium hydroxide or potassium hydroxide in ethanol or water.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude 2-phenylquinolin-4-ol can be purified by recrystallization from a suitable solvent. A variation of this method with yields between 72-97% has been reported.

Conclusion

The synthesis of substituted quinolin-4-ols can be achieved through a variety of classical and modern synthetic methods. Classical methods like the Conrad-Limpach and Camps cyclizations remain valuable for their robustness and access to specific substitution patterns, despite often requiring harsh reaction conditions. Modern methods, including palladium-catalyzed and NHC-catalyzed reactions, offer milder conditions, broader substrate scope, and improved efficiency. The advent of microwave-assisted synthesis has further revolutionized the preparation of these important heterocycles by dramatically reducing reaction times and often improving yields. The selection of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of synthetic routes to substituted quinolin-4-ols.

Benchmarking the Antifungal Potential of Quinoline Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antifungal agents. Among the diverse heterocyclic scaffolds explored for therapeutic potential, quinoline derivatives have garnered significant interest due to their broad-spectrum antimicrobial activities. This guide provides a comparative analysis of the antifungal activity of substituted quinoline compounds, benchmarked against well-established antifungal drugs: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin).

Comparative Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for representative quinoline derivatives and the benchmark antifungal agents against common fungal pathogens.

Compound ClassSpecific Derivative/AgentFungal SpeciesMIC Range (µg/mL)Citation
Quinoline Derivatives 2,6-disubstituted quinolines (6-amide/urea)Candida albicans6.25 - 12.5 (MFC)[1]
8-hydroxyquinolinesCandida auris8[2]
Cryptococcus neoformans0.5 - 4[2]
Pyrrolo[1,2-a]quinolinesCandida albicans0.4 - 1.6[3]
Azole FluconazoleCandida albicans0.25 - 2.0
Cryptococcus neoformans4.0 - 16.0
Polyene Amphotericin BCandida albicans0.5 - 1.0
Aspergillus fumigatus0.5 - 2.0
Echinocandin CaspofunginCandida albicans0.03 - 0.25
Aspergillus fumigatus0.03 - 0.125

Note: The data for quinoline derivatives is based on published research and may not be directly comparable to the established ranges for FDA-approved drugs due to variations in experimental conditions. MFC denotes Minimum Fungicidal Concentration.

Mechanisms of Action: A Comparative Overview

The benchmark antifungal agents operate through distinct mechanisms, targeting different essential components of the fungal cell.

  • Fluconazole , a triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[4] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] Its inhibition disrupts membrane integrity and function.[4]

  • Amphotericin B , a polyene, binds directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of essential intracellular components and ultimately, cell death.[5][6]

  • Caspofungin , an echinocandin, acts on the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a key structural polymer.[7] This disruption of the cell wall leads to osmotic instability and cell lysis.[7]

The precise mechanism of action for many antifungal quinoline derivatives is still under investigation. However, some studies suggest that they may induce the accumulation of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cell death.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of antifungal activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for the antifungal susceptibility testing of yeasts.[8][9]

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • A suspension of the fungal culture is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
  • The inoculum is further diluted in RPMI-1640 medium to achieve the final desired concentration for the assay.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., 2,6-Dimethylquinolin-4-ol) and benchmark agents are prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of each agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
  • Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.
  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity.
  • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide a clear visual representation of workflows and relationships.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture adjust_turbidity Adjust Turbidity (0.5 McFarland) fungal_culture->adjust_turbidity prepare_inoculum Prepare Final Inoculum adjust_turbidity->prepare_inoculum inoculation Inoculate Microtiter Plate prepare_inoculum->inoculation stock_solution Stock Solution of Test Compound serial_dilution Serial Dilutions in Microtiter Plate stock_solution->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C (24-48h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

mechanism_of_action cluster_fluconazole Fluconazole (Azole) cluster_amphotericin Amphotericin B (Polyene) cluster_caspofungin Caspofungin (Echinocandin) fluconazole Fluconazole demethylase Inhibits 14α-demethylase fluconazole->demethylase ergosterol_synthesis Blocks Ergosterol Synthesis demethylase->ergosterol_synthesis membrane_disruption Disrupts Cell Membrane ergosterol_synthesis->membrane_disruption amphotericin Amphotericin B binds_ergosterol Binds to Ergosterol amphotericin->binds_ergosterol pore_formation Forms Pores in Membrane binds_ergosterol->pore_formation ion_leakage Ion Leakage & Cell Death pore_formation->ion_leakage caspofungin Caspofungin glucan_synthase Inhibits β-(1,3)-D-glucan Synthase caspofungin->glucan_synthase cell_wall_disruption Disrupts Cell Wall Synthesis glucan_synthase->cell_wall_disruption osmotic_lysis Osmotic Lysis cell_wall_disruption->osmotic_lysis

Caption: Mechanisms of action for benchmark antifungal agents.

References

A Head-to-Head Comparison of the Bioactivity of 2,6-Dimethylquinolin-4-ol and 2,6-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of two methylated quinoline derivatives: 2,6-Dimethylquinolin-4-ol and 2,6-Dimethylquinoline. While extensive research exists for the broader quinoline class, specific experimental data for these two particular compounds, especially this compound, is limited. This comparison synthesizes the available information and provides context based on related structures.

Overview of Bioactivity

2,6-Dimethylquinoline has been identified as a versatile intermediate in organic synthesis and has shown potential in medicinal chemistry.[1][2] Its bioactivity profile suggests potential antimicrobial and anticancer properties, although specific quantitative data from extensive studies are not widely available in the public domain.[3] One area where its activity has been quantified is in the inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.

This compound , on the other hand, is a less-studied compound with a notable lack of direct experimental bioactivity data in publicly accessible literature. However, the quinolin-4-ol (or 4-hydroxyquinoline) scaffold is a known pharmacophore present in various biologically active molecules, suggesting that this compound could potentially exhibit a range of activities.

Quantitative Bioactivity Data

Due to the limited availability of direct comparative studies, this section presents the available quantitative data for 2,6-Dimethylquinoline's inhibitory action on cytochrome P450 enzymes. No direct experimental data for the anticancer or antimicrobial activity of 2,6-Dimethylquinoline or any bioactivity data for this compound could be retrieved from the available sources.

Table 1: Cytochrome P450 Inhibition by 2,6-Dimethylquinoline

EnzymeIC50 (µM)Reference
CYP1A23.3[4]
CYP2B6480[4]

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed methodologies for key bioactivity assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, it is a common method to determine the cytotoxic effects of medicinal compounds.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2,6-Dimethylquinoline or this compound) and a vehicle control.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Confirmation (Optional): The results can be confirmed by plating the contents of the clear wells onto agar plates to determine if the antimicrobial agent was bacteriostatic (inhibitory) or bactericidal (killing).

Visualizing Experimental Workflows and Pathways

To further illustrate the processes involved in evaluating these compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis start Starting Materials synth_dmq Synthesis of 2,6-Dimethylquinoline start->synth_dmq synth_dmqo Synthesis of This compound start->synth_dmqo anticancer Anticancer Assay (MTT) synth_dmq->anticancer antimicrobial Antimicrobial Assay (MIC) synth_dmq->antimicrobial synth_dmqo->anticancer synth_dmqo->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

Caption: A generalized workflow for the synthesis and bioactivity evaluation of quinoline derivatives.

Quinoline_Anticancer_Pathway quinoline Quinoline Derivative cell_membrane Cell Membrane quinoline->cell_membrane Enters Cell kinase_pathway Kinase Signaling (e.g., PI3K/Akt) quinoline->kinase_pathway Inhibits apoptosis_proteins Apoptosis Regulatory Proteins (Bcl-2, Bax) kinase_pathway->apoptosis_proteins Regulates caspases Caspase Activation apoptosis_proteins->caspases Initiates apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway for the anticancer activity of quinoline derivatives.

Concluding Remarks

While 2,6-Dimethylquinoline shows some promise as a bioactive molecule, particularly as a cytochrome P450 inhibitor, a comprehensive understanding of its anticancer and antimicrobial potential requires further quantitative studies. The bioactivity of this compound remains largely unexplored. The lack of available data underscores a significant gap in the literature and presents an opportunity for future research. A direct, head-to-head comparison of these two compounds through standardized assays would be invaluable to elucidate their structure-activity relationships and determine their potential as lead compounds in drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dimethylquinolin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2,6-Dimethylquinolin-4-ol is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, grounded in the safety protocols for closely related quinoline compounds, is imperative. This guide provides essential, step-by-step instructions for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled as a hazardous substance.

Step-by-Step Disposal Protocol

Step 1: Waste Classification

All unused this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) must be classified as hazardous chemical waste. Do not dispose of this chemical down the drain or in standard laboratory trash.[1]

Step 2: Containerization

Select a chemically compatible and clearly labeled waste container. The container must be in good condition, with a secure, tight-fitting lid. Label the container with "Hazardous Waste" and the full chemical name, "this compound."

Step 3: Waste Accumulation

Collect all waste materials, including any rinsate from the triple-rinsing of empty containers, into the designated hazardous waste container. Avoid mixing with incompatible chemicals. While specific incompatibilities for this compound are not documented, related compounds are incompatible with strong oxidizing agents.[1]

Step 4: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

Quantitative Data Summary

Currently, there is no available quantitative data regarding specific disposal limits or environmental impact for this compound. The guiding principle is to treat it as a hazardous substance and ensure its complete containment and proper disposal through certified channels.

ParameterValueSource
Acute ToxicityNot available-
Environmental HazardsNot fully investigated; handle as hazardousGeneral Precaution
Recommended PPEGloves, Goggles, Lab CoatStandard Laboratory Practice

Experimental Protocols

No experimental protocols for the neutralization or in-lab destruction of this compound are recommended due to the lack of specific reactivity data. The sole recommended protocol is collection and disposal via a licensed hazardous waste management service.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste container Select & Label Hazardous Waste Container classify->container ppe->classify collect Collect Solid Waste & Contaminated Materials container->collect rinse Triple-Rinse Empty Containers collect->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate seal Securely Seal Container collect_rinsate->seal store Store in Designated Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 2,6-Dimethylquinolin-4-ol

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use of this compound, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Summary: this compound is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and can result in serious eye damage.[1] It is crucial to handle this compound with care, utilizing appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, ensuring comprehensive protection.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat.Inspect gloves for integrity before use.[2][4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if engineering controls are insufficient or when dusts are generated.[3]
Body Wear a fully buttoned lab coat, long pants, and closed-toe shoes.Appropriate protective clothing should be worn to prevent skin exposure.[2]
Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Handling and Storage:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe dust or aerosols.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from strong oxidizing agents.[2]

Spill Management:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, silica gel) to contain the spill.[3][6]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[2]

  • Clean: Thoroughly clean the spill area.

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2]

  • Do not empty into drains.[2][3] Chemical waste generators must ensure complete and accurate classification of the waste.[2]

First Aid Measures

Immediate response is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] Get medical advice if skin irritation occurs.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
Ingestion Clean mouth with water.[2] Call a poison center or doctor if you feel unwell.[1]

Visual Safety Workflow

The following diagrams illustrate the logical flow of safety procedures when handling this compound.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling AssessRisks Assess Risks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE Based on SDS CheckEquipment Check Engineering Controls (Fume Hood) SelectPPE->CheckEquipment HandleChemical Handle this compound CheckEquipment->HandleChemical Decontaminate Decontaminate Work Area HandleChemical->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for handling this compound.

Emergency Response Plan cluster_response Immediate Actions Exposure Exposure Occurs RemoveFromSource Remove from Exposure Source Exposure->RemoveFromSource AdministerFirstAid Administer First Aid RemoveFromSource->AdministerFirstAid SeekMedical Seek Medical Attention AdministerFirstAid->SeekMedical ReportIncident Report Incident SeekMedical->ReportIncident

Caption: Emergency response for exposure incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylquinolin-4-ol
Reactant of Route 2
2,6-Dimethylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.